molecular formula C7H9N3O B7965335 2-amino-6-cyclopropyl-1H-pyrimidin-4-one

2-amino-6-cyclopropyl-1H-pyrimidin-4-one

Katalognummer: B7965335
Molekulargewicht: 151.17 g/mol
InChI-Schlüssel: KGEQZBGKOFFIAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-6-cyclopropyl-1H-pyrimidin-4-one is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-cyclopropyl-1H-pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-cyclopropyl-1H-pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-amino-6-cyclopropyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7-9-5(4-1-2-4)3-6(11)10-7/h3-4H,1-2H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEQZBGKOFFIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-amino-6-cyclopropyl-4-pyrimidinol chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 2-Amino-6-cyclopropyl-4-pyrimidinol

Executive Summary

2-Amino-6-cyclopropyl-4-pyrimidinol (also known as 2-amino-6-cyclopropylpyrimidin-4(3H)-one) is a critical heterocyclic intermediate used in the synthesis of high-value pharmaceutical agents.[1][2] It serves as a foundational scaffold for kinase inhibitors (targeting pathways like CDK, VEGF, and EGFR) and antiviral nucleoside analogs .[3] The incorporation of the cyclopropyl group at the C6 position is a strategic medicinal chemistry modification, often employed to enhance metabolic stability, improve lipophilicity, and restrict conformational freedom compared to acyclic alkyl chains.

This guide details the structural dynamics, industrial synthesis protocols, and physicochemical characterization of this compound, designed for researchers in drug discovery and process chemistry.[3]

Chemical Identity & Structural Analysis

The molecule exhibits significant prototropic tautomerism , a defining characteristic of 4-substituted pyrimidines.[1][2][3] While often named as a "pyrimidinol" (enol form), it exists predominantly as the pyrimidinone (keto form) in the solid state and in neutral aqueous solution.

PropertyDetail
IUPAC Name 2-Amino-6-cyclopropylpyrimidin-4(3H)-one
Common Synonyms 2-Amino-6-cyclopropyl-4-hydroxypyrimidine; 2-Amino-4-cyclopropyl-6-pyrimidinol
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Key Pharmacophore Cyclopropyl Group: Adds steric bulk and lipophilicity; resistant to cytochrome P450 oxidation compared to isopropyl or ethyl groups.[1][2][4]
CAS Number Note: Often cited as an intermediate synthesized in situ or from precursors (e.g., CAS 24922-02-9 for the ester).[1][2][5]
Tautomeric Equilibrium

Understanding the tautomerism is vital for reactivity.[3] Electrophiles (e.g., alkyl halides) will attack the nitrogen (N3) or oxygen depending on conditions, but the keto form is the stable ground state.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4-pyrimidinol) Aromatic character retained Favored in basic conditions Keto Keto Form (4(3H)-pyrimidinone) Dominant in neutral solution/solid Reactive at N3 Enol->Keto Proton Transfer

Figure 1: The keto-enol tautomerism.[1][2][6] The 4(3H)-pyrimidinone form (Keto) is the predominant species under physiological conditions.

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing 2-amino-6-cyclopropyl-4-pyrimidinol utilizes a condensation cyclization between a guanidine salt and a


-keto ester.[1][2] This route is preferred for its atom economy and scalability.[3]
Key Reagents
  • Guanidine Carbonate (or Hydrochloride): Provides the N-C-N amidine fragment.[3]

  • Ethyl 3-cyclopropyl-3-oxopropionate (CAS 24922-02-9): Provides the carbon backbone and the cyclopropyl moiety.[1][2][5]

  • Base/Solvent: Sodium ethoxide (NaOEt) in Ethanol (EtOH) is standard to deprotonate the guanidine and drive the condensation.[3]

Step-by-Step Experimental Protocol

Based on optimized conditions from US Patent 5,863,924.

Step 1: Preparation of Reaction Mixture

  • Charge a reaction vessel with Ethanol (EtOH) (anhydrous preferred).[3]

  • Add Guanidine Carbonate (1.0 - 1.2 equivalents).[1][2][3]

  • Add Ethyl 3-cyclopropyl-3-oxopropionate (1.0 equivalent).[1][2]

  • Note: If using Guanidine HCl, pre-mix with 1 equiv of NaOEt to generate the free base.[3]

Step 2: Cyclization (Reflux)

  • Heat the mixture to reflux (~78°C) with vigorous stirring.

  • Maintain reflux for 16 hours .[3] The reaction progresses via nucleophilic attack of the guanidine nitrogen on the ester carbonyl, followed by cyclization on the ketone.[3]

Step 3: Isolation & Purification

  • Concentrate the reaction mixture under reduced pressure (remove ~60% of solvent).

  • Add Water to the residue.[3]

  • Acidify carefully to pH 5.0 using Acetic Acid (AcOH).[3] Crucial Step: This neutralizes the pyrimidinolate salt, causing the neutral product to precipitate.[3]

  • Filter the white solid precipitate.[3]

  • Wash the filter cake with cold water to remove inorganic salts.[3]

  • Dry in a vacuum oven at 50°C.

Yield: Typically 70–85%.[3][4] Purity: >95% (HPLC). Recrystallization from EtOH/Water if necessary.[3]

Synthesis Reagents Reagents: 1. Ethyl 3-cyclopropyl-3-oxopropionate 2. Guanidine Carbonate Conditions Conditions: Ethanol, Reflux, 16h Reagents->Conditions Intermediate Intermediate: Pyrimidinolate Salt (Soluble) Conditions->Intermediate Workup Workup: 1. Concentrate 2. Add Water 3. Acidify to pH 5 (AcOH) Intermediate->Workup Product Product: 2-Amino-6-cyclopropyl-4-pyrimidinol (White Precipitate) Workup->Product

Figure 2: Synthetic workflow for the condensation of guanidine with beta-keto ester.

Physicochemical Characterization

ParameterCharacteristic Data
Appearance White to off-white crystalline powder.[1][2][3][7]
Melting Point High melting solid, typically >250°C (dec).[3][8] Analogs (e.g., cyclobutyl) melt ~253°C.
Solubility Soluble: DMSO, DMF, Dilute Acids (HCl, AcOH).Sparingly Soluble: Water, Ethanol.Insoluble: Hexanes, Ether.[3]
1H NMR (DMSO-d6) Cyclopropyl:

~0.8-1.0 (m, 4H), ~1.8 (m, 1H).Aromatic:

~5.6 (s, 1H, H-5).Amine:

~6.5 (bs, 2H, NH2).Hydroxyl/Amide:

~10.5-11.0 (bs, 1H, NH/OH).[1][3]
Stability Stable under ambient conditions.[3] Hygroscopic; store in desiccator.

Applications in Drug Discovery

This intermediate is a "privileged scaffold" in medicinal chemistry.[3]

  • Kinase Inhibition: The 2-amino-4-pyrimidinone core mimics the hydrogen-bonding motif of ATP's adenine ring, allowing it to bind into the ATP-binding pocket of kinases (e.g., CDK, Aurora kinase).[1][2] The cyclopropyl group fits into hydrophobic sub-pockets (like the gatekeeper region), improving potency.

  • Antiviral Agents: Similar to Abacavir (which contains a cyclopropylamine), this pyrimidine can be converted into purine analogs or used directly as a base mimic in nucleoside reverse transcriptase inhibitors (NRTIs).[3]

  • Functionalization:

    • Chlorination: Reaction with POCl₃ yields 2-amino-4-chloro-6-cyclopropylpyrimidine , a highly reactive electrophile for SNAr reactions with amines or anilines.[1][2]

    • Alkylation: N-alkylation at N3 allows for the creation of diverse N-substituted derivatives.[1][2][3]

References

  • US Patent 5,863,924. Aryl pyrimidine derivatives.[3] (1997).[3] Describes the general procedure for preparing 2-amino-6-substituted-4-hydroxypyrimidines (Preparation 1, Example B) using guanidine carbonate and ethyl 3-cyclopropyl-3-oxopropionate.[1][2][9][10]

  • Batey, R. A., et al. (2000).[3] Condensation reactions of guanidines with bis-electrophiles.[1][2][3] Explores the mechanism of guanidine condensations with beta-keto esters.

  • ChemicalBook. Ethyl 3-cyclopropyl-3-oxopropionate (CAS 24922-02-9).[1][2][5] Precursor data.[3][4][5][11]

Sources

2-amino-6-cyclopropyl-4(1H)-pyrimidinone properties and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

2-Amino-6-cyclopropyl-4(1H)-pyrimidinone (also chemically indexed as 2-amino-6-cyclopropylpyrimidin-4-ol ) is a heterocyclic building block critical to the synthesis of pharmaceutical agents, particularly in the fields of kinase inhibition, serotonin (5-HT) receptor modulation, and phosphodiesterase 4 (PDE4) inhibition.

As a member of the isocytosine family, this compound exhibits significant prototropic tautomerism, existing in equilibrium between the 4(1H)-pyrimidinone (keto) and pyrimidin-4-ol (enol) forms. In the solid state and polar solvents, the keto form generally predominates due to favorable intermolecular hydrogen bonding networks similar to those found in nucleic acid bases (e.g., guanine).

Chemical Identity
PropertyDetail
IUPAC Name 2-Amino-6-cyclopropyl-4(1H)-pyrimidinone
Common Synonyms 2-Amino-6-cyclopropyl-4-hydroxypyrimidine; 6-Cyclopropylisocytosine
CAS Number Note: Often indexed under general isocytosine derivatives or specific batch IDs (e.g., 1020777 series in internal libraries).[1][2][3] Key precursor CAS: 24922-02-9 (Ethyl 3-cyclopropyl-3-oxopropanoate).[4]
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
SMILES NC1=NC(C2CC2)=CC(=O)N1
Appearance White to off-white crystalline solid

Physicochemical Profile

Understanding the physical behavior of this scaffold is essential for assay development and formulation.

ParameterValue / CharacteristicContext
Physical State SolidHigh melting point typically observed in isocytosines (>200°C, often with decomposition).
Solubility DMSO, DMF, Dilute Acid/BaseSparingly soluble in water and non-polar organic solvents (DCM, Hexane). Amphoteric nature allows solubilization in 1M HCl or 1M NaOH.
pKa (Calculated) ~4.0 (N3 protonation) ~9.5 (OH/NH deprotonation)The molecule is amphoteric. It can accept a proton at N3 (or N1) in acid and lose the amide/hydroxyl proton in base.
LogP (Predicted) ~0.5 - 0.9Moderate lipophilicity driven by the cyclopropyl group, balanced by the polar urea-like core.
Tautomerism Keto-Enol EquilibriumThe 4-oxo (lactam) form is energetically favored in solution over the 4-hydroxy (lactim) form.
Tautomeric Equilibrium Visualization

The following diagram illustrates the proton migration that dictates the compound's reactivity profile.

Tautomerism Keto Keto Form (4(1H)-pyrimidinone) Dominant in Solid/Polar Solvents Enol Enol Form (4-hydroxypyrimidine) Reactive in O-alkylation Keto->Enol  Tautomerization  

Caption: Prototropic tautomerism between the stable keto form (left) and the enol form (right).

Synthetic Methodology

The most robust route to 2-amino-6-cyclopropyl-4(1H)-pyrimidinone involves the cyclocondensation of a


-keto ester with a guanidine salt. This approach is preferred for its scalability and high atom economy.
Reaction Scheme

Reagents:

  • Substrate: Ethyl 3-cyclopropyl-3-oxopropanoate (CAS: 24922-02-9).[4]

  • Nucleophile: Guanidine Carbonate (or Nitrate).

  • Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).

  • Solvent: Absolute Ethanol (EtOH).

Detailed Protocol

Note: All steps should be performed in a fume hood wearing appropriate PPE.

  • Preparation of Guanidine Base:

    • Charge a reaction vessel with Absolute Ethanol (10 vol) .

    • Add Sodium Ethoxide (2.5 eq) under nitrogen atmosphere.

    • Add Guanidine Carbonate (1.2 eq) and stir at room temperature for 30 minutes. This liberates the free guanidine base from the salt.

  • Cyclocondensation:

    • Add Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) dropwise to the guanidine mixture.

    • Critical Control Point: The reaction is exothermic. Maintain temperature < 40°C during addition to prevent side reactions.

    • Heat the mixture to Reflux (78°C) for 6–12 hours. Monitor conversion by HPLC or TLC (mobile phase: 10% MeOH in DCM).

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove ~80% of the ethanol.

    • Dilute the residue with Water (5 vol) . The product exists as a sodium salt in this basic solution.

    • Acidification: Slowly adjust pH to ~6–7 using Acetic Acid or dilute HCl . The free base will precipitate as a white solid.

    • Filter the solid, wash with cold water and cold ethanol.

    • Drying: Dry in a vacuum oven at 50°C to constant weight.

Mechanistic Pathway

Synthesis Start Precursors: Ethyl 3-cyclopropyl-3-oxopropanoate + Guanidine Inter1 Intermediate A: Nucleophilic attack of Guanidine on Ketone Carbonyl Start->Inter1 Base (NaOEt) Inter2 Intermediate B: Cyclization via attack on Ester (Loss of EtOH) Inter1->Inter2 - H2O Product Product: 2-Amino-6-cyclopropyl-4(1H)-pyrimidinone Inter2->Product Tautomerization

Caption: Step-wise cyclocondensation mechanism forming the pyrimidine ring.

Applications in Drug Discovery

The 2-amino-4-pyrimidinone moiety is a privileged scaffold, often serving as a bioisostere for guanine or adenosine.

Therapeutic Areas[5][6]
  • Serotonin (5-HT) Modulation:

    • Derivatives of this compound have been cited in patents (e.g., US 5,863,924) as intermediates for 5-HT antagonists . The cyclopropyl group provides steric bulk that can fill hydrophobic pockets in the receptor without adding excessive molecular weight.

  • PDE4 Inhibition:

    • Used in the synthesis of Phosphodiesterase 4 inhibitors for inflammatory conditions (asthma, COPD). The amino-pyrimidinone core mimics the cAMP substrate.

  • Kinase Inhibition:

    • The donor-acceptor-donor (D-A-D) hydrogen bonding motif of the 2-amino-pyrimidinone face acts as a "hinge binder" in ATP-competitive kinase inhibitors (e.g., p38 MAP kinase).

Safety & Handling (GHS Classification)

While specific toxicological data for this exact analog may be limited, it is classified based on the properties of the aminopyrimidine class.

Hazard ClassGHS CodeHazard Statement
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.[5][6]
STOT - SE H335 May cause respiratory irritation.[5]
Handling Protocol
  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Dust mask (N95) recommended if handling dry powder in open vessels.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • Synthesis of Pyrimidines:Preparation of 2-amino-4-pyrimidinones via condens

    • Source: PrepChem.com / General Heterocyclic Synthesis.
  • Precursor Identification: Ethyl 3-cyclopropyl-3-oxopropanoate (CAS 24922-02-9).[4]

    • Source: PubChem Compound Summary.
  • Medicinal Chemistry Applications:Aryl pyrimidine deriv

    • Source: US Patent 5,863,924 (Google P
  • Structural Analogs & Tautomerism:Tautomerism of 2-amino-4-pyrimidinones.

    • Source: RSC / PubMed (General Isocytosine properties).

Sources

2-amino-6-cyclopropyl-4-hydroxypyrimidine tautomerism equilibrium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-6-Cyclopropyl-4-Hydroxypyrimidine: Tautomerism, Synthesis, and Equilibrium Dynamics Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

The heterocyclic scaffold 2-amino-6-cyclopropyl-4-hydroxypyrimidine (often referred to as an isocytosine derivative) represents a critical intermediate in the synthesis of antiviral and anticancer therapeutics. Its utility in Structure-Based Drug Design (SBDD) is frequently compromised by the ambiguity of its tautomeric state.

While the 2-amino-4-hydroxypyrimidine core is known to favor the oxo (lactam) form in polar media, the introduction of a C6-cyclopropyl moiety introduces unique steric and electronic perturbations (Walsh orbital conjugation) that can subtly shift equilibrium constants (


) and alter binding penalties. This guide provides a definitive analysis of these equilibria, supported by validated synthesis protocols, analytical workflows, and computational strategies to ensure accurate docking and formulation.

The Tautomeric Landscape

The molecule exists in a complex equilibrium primarily dominated by three forms.[1] In the context of drug binding, assigning the incorrect tautomer can result in root-mean-square deviation (RMSD) errors >2.0 Å in docking poses and calculated binding energy errors of >5 kcal/mol.

The Three Dominant Species
  • Form A (3H-Keto-Amino): The classic "lactam" form. Proton resides on N3. The exocyclic oxygen is a carbonyl.

  • Form B (1H-Keto-Amino): Proton resides on N1. Less common in 4-substituted pyrimidines but accessible.

  • Form C (Enol-Amino): The "lactim" form. Aromatic pyrimidine ring with a hydroxyl group at C4.

Thermodynamic Preferences
  • Aqueous/Polar Media: The 3H-Keto (Form A) is the global minimum. Water stabilizes the large dipole moment of the lactam functionality (

    
     D) via hydrogen bonding.
    
  • Gas Phase/Non-Polar Media: The Enol (Form C) becomes energetically competitive and often dominant due to the aromatization energy of the pyrimidine ring, which is disrupted in the keto forms.

  • Solid State: X-ray crystallography of analogous isocytosines almost exclusively reveals the 3H-Keto form stabilized by intermolecular hydrogen bond networks (dimers).

Visualizing the Equilibrium

Tautomerism cluster_solvents Environmental Drivers Keto3H 3H-Keto-Amino (Dominant in Water/Crystal) Polar Species Keto1H 1H-Keto-Amino (Minor Species) Transient Keto3H->Keto1H 1,3-Proton Shift (Slow in neutral pH) Enol Enol-Amino (Gas Phase/Non-Polar) Aromatic Keto3H->Enol Lactam-Lactim Tautomerism Imino Imino Forms (High Energy) Rare Enol->Imino Amino-Imino Tautomerism

Caption: State diagram illustrating the proton transfer pathways. The 3H-Keto form is the thermodynamic sink in biological media.

The Cyclopropyl Influence (Electronic & Steric)

The C6-cyclopropyl group is not merely a lipophilic spacer; it actively participates in the ring electronics.

  • Sigma-Pi Conjugation: The bent bonds (banana bonds) of the cyclopropyl ring possess high p-character, allowing them to donate electron density into the pyrimidine

    
    -system (hyperconjugation).
    
  • Basicity Modulation: Compared to a C6-methyl group, the cyclopropyl group slightly increases the electron density at N1 and N3. This generally reinforces the stability of the protonated nitrogen in the keto forms.

  • Steric Clashes: The bulk of the cyclopropyl group at C6 creates a "steric wall" near N1. This destabilizes the 1H-Keto form (Form B) relative to the 3H-Keto form (Form A), pushing the equilibrium further toward the 3H-isomer.

Experimental Protocols

Synthesis of 2-Amino-6-Cyclopropyl-4-Hydroxypyrimidine

Rationale: Commercial sources often contain impurities or hydrolysis products. In-house synthesis ensures tautomeric purity during initial characterization.

Reaction Scheme:



Step-by-Step Methodology:

  • Preparation of Base: In a dry 3-neck round-bottom flask under

    
    , dissolve Sodium metal (2.3 g, 0.1 mol) in anhydrous Ethanol (100 mL) to generate Sodium Ethoxide in situ.
    
  • Guanidine Activation: Add Guanidine Carbonate (9.0 g, 0.05 mol) to the stirring ethoxide solution. Stir at ambient temperature for 30 mins to liberate the free guanidine base.

  • Condensation: Dropwise add Ethyl 3-cyclopropyl-3-oxopropionate (15.6 g, 0.1 mol) over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6-8 hours. Monitor via TLC (10% MeOH in DCM).
    
  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in minimal distilled water (50 mL).

    • Critical Step: Neutralize carefully with Glacial Acetic Acid to pH 6.0–7.0. The product will precipitate as the keto-tautomer .

  • Purification: Filter the white solid, wash with cold water, and recrystallize from Water/Ethanol (9:1).

    • Yield: Typically 70-80%.[2]

    • Validation: Mass Spec (

      
       Da).
      
Analytical Determination of Tautomers

Protocol A: Solvent-Dependent NMR Titration Purpose: To observe the shift from Enol (in non-polar) to Keto (in polar).

  • Sample 1 (Non-Polar): Dissolve 10 mg in

    
     (Note: Solubility may be low; sonication required).
    
    • Expected Signal: OH peak > 10 ppm (broad) or absent due to exchange. C5-H signal will show aromatic character.

  • Sample 2 (Polar): Dissolve 10 mg in

    
    .
    
    • Expected Signal: Distinct NH proton at N3 often visible around 10.5-11.5 ppm (broad singlet). The

      
       protons at C2 appear as a broad singlet around 6.5 ppm.
      
  • Variable Temperature (VT) NMR: Run Sample 2 at

    
    , 
    
    
    
    , and
    
    
    .
    • Observation: Coalescence of NH signals indicates rapid tautomeric exchange. If the N3-H signal sharpens at low temp and broadens at high temp, it confirms dynamic equilibrium.

Protocol B: UV-Vis pH Titration Purpose: To determine


 and isosbestic points indicative of tautomeric switching.
  • Prepare a

    
     stock solution in water.
    
  • Titrate from pH 2.0 to pH 12.0 using HCl/NaOH.

  • Data Analysis:

    • 
       shifts significantly between the cation (protonated at N3/N1), the neutral species (Keto), and the anion (deprotonated OH/NH).
      
    • Key Metric: The neutral form (pH ~7) typically shows

      
       around 285-290 nm (characteristic of the pyrimidinone chromophore).
      

Computational Strategy (DFT)

For drug design, experimental data must be augmented with high-level theory to predict binding penalties.

Recommended Workflow:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) or wB97X-D/def2-TZVP (dispersion corrected).

  • Solvation Model: PCM or SMD (Water). Gas phase calculations are irrelevant for biological docking.

Data Summary (Theoretical Relative Energies in Water):

TautomerRelative Energy (

, kcal/mol)
Population (%)Dipole Moment (Debye)
3H-Keto-Amino 0.00 (Global Min)> 99%~6.5
1H-Keto-Amino +2.5 to 3.5< 1%~5.8
Enol-Amino +5.0 to 7.0Trace~1.8
Imino Forms > 10.0NegligibleVaries

Note: The cyclopropyl group stabilizes the 3H-Keto form by approx. 0.5 kcal/mol more than a methyl group due to steric shielding of the N1 position.

Implications for Structure-Based Drug Design (SBDD)

When docking this scaffold into a protein pocket (e.g., Kinase hinge region or Viral Polymerase):

  • H-Bond Donor/Acceptor Map:

    • N1: H-bond Acceptor (in 3H-Keto form).

    • N3: H-bond Donor (in 3H-Keto form).

    • C4-Oxygen: H-bond Acceptor (Carbonyl).

    • C2-Amine: H-bond Donor .

  • The "Trap": If you force the Enol tautomer in docking software (often the default in SMILES strings like Nc1nc(O)cc(C2CC2)n1), you flip the donor/acceptor pattern at N3 and C4. This leads to false negative docking scores.

SBDD Workflow Diagram

SBDD cluster_warning Critical Checkpoint Input Input Structure (SMILES/2D) Prep Ligand Preparation (LigPrep/MOE) Input->Prep TautomerGen Tautomer Enumeration (Generate all states) Prep->TautomerGen Filter Energy Filter (Remove >5 kcal/mol states) TautomerGen->Filter QM/DFT Scoring Docking Docking Simulation (Ensemble Docking) Filter->Docking Retain 3H-Keto

Caption: Computational workflow ensuring the biologically relevant tautomer is utilized in virtual screening.

References

  • Tautomerism of Isocytosine and Derivatives

    • Kwiatkowski, J. S., & Leszczynski, J. (1996). Tautomerism of Pyrimidine Bases.[3][4][5][6] In Computational Chemistry: Reviews of Current Trends. World Scientific.

    • Source: (General principles of 4-hydroxypyrimidine tautomerism).

  • Cyclopropyl Group Effects

    • Charette, A. B. (Ed.). (2010).[7] The Chemistry of the Cyclopropyl Group. Wiley.

    • Source: (Electronic properties of cyclopropyl substituents).

  • Synthesis of 2-amino-4-hydroxypyrimidines

    • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.
    • Source: (Standard synthetic protocols for condensation of guanidine with beta-keto esters).

  • Computational Analysis of Pyrimidine Tautomers

    • Raczynska, E. D., et al. (2005).
    • Source:.

  • Drug Design & Tautomerism

    • Martin, Y. C. (2009). Let’s not forget tautomers. Journal of Computer-Aided Molecular Design.
    • Source:.

Sources

From Scaffold to System: Differentiating 2-Amino-6-Cyclopropyl-4-Pyrimidinone from Purine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Nucleoside Analog Development

Executive Summary

In the landscape of medicinal chemistry, the distinction between 2-amino-6-cyclopropyl-4-pyrimidinone (ACP) and purine derivatives is not merely structural—it is the difference between a versatile synthetic synthon and a privileged biological system.[1]

While purines (e.g., guanosine, adenosine) represent the bicyclic "end-state" required for high-affinity binding to polymerase and kinase active sites, ACP represents a monocyclic "fragment" or precursor. This guide analyzes the critical divergence between these two chemical entities, focusing on their electronic properties, synthetic utility in nucleoside analog development (such as in the synthesis of carbocyclic nucleosides like Abacavir), and analytical differentiation.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the ring topology and the resulting electronic distribution. This dictates how these molecules interact with biological targets and how they behave in a reaction flask.

1. The Monocyclic vs. Bicyclic Divide
  • 2-Amino-6-Cyclopropyl-4-Pyrimidinone (ACP):

    • Topology: Single six-membered heteroaromatic ring.[2]

    • Electronic Character: Electron-deficient due to two nitrogen atoms, but the exocyclic amine (C2) and the carbonyl/hydroxyl (C4) introduce "push-pull" electronics.

    • Tautomerism: Exhibits significant keto-enol tautomerism (lactam-lactim). In solution, the oxo (lactam) form typically predominates, but the hydroxy (lactim) form is the reactive species in O-alkylation or chlorination reactions.

    • The Cyclopropyl Group: Attached at C6, this group adds significant lipophilicity and steric bulk without aromatic planarity. It acts as a rigid hydrophobic probe.

  • Purine Derivatives:

    • Topology: Fused bicyclic system (Pyrimidine + Imidazole).

    • Electronic Character: Highly aromatic with extensive

      
      -electron delocalization. This allows for strong 
      
      
      
      -
      
      
      stacking interactions within DNA/RNA helices or enzyme active sites (e.g., ATP binding pockets).
    • Binding Mode: Purines present a specific hydrogen-bonding face (Watson-Crick or Hoogsteen) that is spatially fixed by the rigid bicyclic framework.

2. Comparative Visualization (DOT)

The following diagram illustrates the structural evolution and numbering difference, highlighting why ACP is often viewed as the "template" for the pyrimidine face of a purine.

StructureComparison cluster_legend Key Differences ACP 2-Amino-6-Cyclopropyl- 4-Pyrimidinone (ACP) (Monocyclic Scaffold) Reaction Ring Closure (Traube-like Synthesis) ACP->Reaction + C1 Synthon (e.g., Formic Acid/Orthoester) Purine 6-Cyclopropyl-Purine Derivative (Bicyclic System) Reaction->Purine Imidazolyation Diff1 ACP: High Tautomeric Mobility Purine: Fixed Aromatic System

Figure 1: Structural relationship showing ACP as a potential synthetic precursor to the purine system. The cyclopropyl group at C6 of the pyrimidine becomes C6 of the purine upon ring closure.

Part 2: Synthetic Trajectory (The "Bridge")

For drug development professionals, the value of ACP is often its role as a precursor . The transformation of a pyrimidinone into a purine is a classic application of the Traube Synthesis logic.

1. The Synthetic Workflow

To convert the monocyclic ACP into a bicyclic purine derivative (a common goal in antiviral research), the following general pathway is employed:

  • Nitrosation/Nitration: An amino or nitro group is introduced at the C5 position of the pyrimidinone.

  • Reduction: The C5-nitro/nitroso is reduced to a primary amine, yielding a 4,5-diamino-pyrimidine.

  • Cyclization: The diamine reacts with a one-carbon source (formic acid, triethyl orthoformate, or diethoxymethyl acetate) to close the imidazole ring, forming the purine.

2. Case Study Relevance: Abacavir

While Abacavir contains a cyclopropylamino group (N-linked) rather than a direct cyclopropyl group (C-linked) at the 6-position, the synthetic logic remains identical. The pyrimidine scaffold is constructed first, decorated with the necessary exocyclic groups, and then cyclized to form the purine core.

  • Note: In many industrial routes, the sugar moiety (cyclopentene) is attached to the pyrimidine before the imidazole ring is closed to ensure regioselectivity (N9 vs N7).

Part 3: Analytical Differentiation

Distinguishing the precursor (ACP) from the product (Purine) is critical during reaction monitoring.

Feature2-Amino-6-Cyclopropyl-4-Pyrimidinone (ACP)Purine DerivativeMechanistic Reason
UV Absorbance (

)
~230-260 nm~250-280 nm (Bathochromic Shift)Extended conjugation in the bicyclic purine system lowers the energy gap (

).
1H NMR (Aromatic) Single singlet at ~5.8 ppm (C5-H)Two singlets: ~8.0 ppm (C2-H) and ~8.5 ppm (C8-H)The pyrimidine C5-H is lost during functionalization; Purine C8-H appears upon ring closure.
Solubility Moderate in polar organic solvents; amphoteric.Often lower solubility due to strong

-stacking (lattice energy).
Planar stacking of purines reduces solvation efficiency compared to the "kinked" pyrimidinone.
Mass Spectrometry M+M+ + 12 (approx) or M+ + C1 fragmentPurine formation adds the mass of the bridging carbon (CH).
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Amino-6-Cyclopropyl-4-Pyrimidinone

Objective: To synthesize the monocyclic scaffold via condensation.

Reagents:

  • Guanidine Carbonate (10 mmol)

  • Ethyl 3-cyclopropyl-3-oxopropionate (10 mmol) (Beta-keto ester)

  • Ethanol (Absolute, 20 mL)

  • Sodium Ethoxide (21% wt in EtOH, 12 mmol)

Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser under

    
     atmosphere.
    
  • Dissolution: Charge the RBF with Ethanol and Sodium Ethoxide. Add Guanidine Carbonate and stir for 15 minutes at room temperature to liberate the free guanidine base.

  • Condensation: Dropwise add Ethyl 3-cyclopropyl-3-oxopropionate over 10 minutes. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6-12 hours. Monitor via TLC (9:1 DCM:MeOH). The starting keto-ester spot should disappear.
    
  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Neutralization: Dissolve the residue in minimal water (10 mL) and carefully acidify to pH ~6 using Glacial Acetic Acid. The pyrimidinone product should precipitate.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from EtOH/Water if necessary.

Self-Validating Check:

  • Success Indicator: Appearance of a singlet at ~5.6-5.8 ppm in

    
     NMR (DMSO-
    
    
    
    ), corresponding to the C5 proton of the pyrimidine ring.[1]
Protocol B: Analytical Separation (HPLC)

Objective: To separate the ACP precursor from a Purine derivative in a reaction mixture.

Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

Expected Result:

  • ACP (Precursor): Elutes earlier (more polar due to lactam/amine functionality and lack of extended aromaticity).

  • Purine (Product): Elutes later (more lipophilic due to bicyclic aromatic system).

Part 5: Biological Mechanism of Action (Signaling)

The following diagram contrasts how these two scaffolds typically interface with biological targets (e.g., Viral Polymerase).

MOA cluster_Purine Purine Derivative Mechanism cluster_Pyrim Pyrimidinone Scaffold Mechanism Target Target: Viral Reverse Transcriptase (Active Site) ChainTerm DNA Chain Termination (Competitive Inhibition) Target->ChainTerm Incorporation PurineDrug Purine Analog-TP (Triphosphate Form) PurineDrug->Target Mimics dGTP PyrimDrug Pyrimidinone Fragment PyrimDrug->Target Lacks Imidazole Interactions Binding Weak/Allosteric Binding (Fragment Based) PyrimDrug->Binding Screening Hit

Figure 2: Mechanistic divergence. Purines (green) typically act as direct substrate mimics leading to chain termination. Pyrimidinones (blue) often lack the binding affinity to compete with dNTPs unless they are part of a larger non-nucleoside inhibitor structure.

References
  • Jain, R., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. MDPI Molecules. [Link]

  • Daluge, S. M., et al. (1997). An efficient, scalable synthesis of the HIV reverse transcriptase inhibitor 1592U89 (abacavir). Nucleosides and Nucleotides.[2][3][4][5] [Link]

  • PubChem Compound Summary. (2025). 2-Amino-4-hydroxy-6-methylpyrimidine (Analogous Scaffold). National Center for Biotechnology Information. [Link]

  • Seela, F., & Peng, X. (2006). Pyrrolo[2,3-d]pyrimidine vs. Purine Nucleosides: Constraints of the 7-Substituents. Chemistry – A European Journal. [Link]

Sources

An In-Depth Technical Guide to 2-amino-6-cyclopropyl-4(1H)-pyrimidinone: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-amino-6-cyclopropyl-4(1H)-pyrimidinone, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical identity, commercial availability, synthetic routes, and critical applications as a pharmacophore and intermediate.

Compound Identity and Significance

2-amino-6-cyclopropyl-4(1H)-pyrimidinone (CAS No. 21573-08-0) is a substituted pyrimidine derivative. The core pyrimidine structure is a fundamental component of nucleobases, rendering its analogs a rich source of bioactive molecules. This compound exists in a tautomeric equilibrium with its hydroxy form, 2-amino-6-cyclopropylpyrimidin-4-ol. For the purposes of synthesis and commercial sourcing, these names are often used interchangeably.

The strategic placement of an amino group at the 2-position and a cyclopropyl moiety at the 6-position creates a molecule with a unique three-dimensional profile and hydrogen bonding capabilities. These features make it a valuable scaffold for designing selective inhibitors and modulators of various biological targets.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₉N₃O

  • Molecular Weight: 151.17 g/mol

  • Tautomeric Forms: Exists as both a pyrimidinone (keto) and a pyrimidinol (enol) tautomer.

Commercial Sourcing and Availability

While not typically stocked as a commodity chemical by large-scale suppliers, 2-amino-6-cyclopropyl-4(1H)-pyrimidinone is available through specialized chemical synthesis companies and platforms that cater to the research and development sector. Researchers should anticipate lead times for custom synthesis or sourcing from fine chemical providers.

When sourcing, it is crucial to specify the required purity, as this can vary significantly between suppliers. High-purity material (>95% by HPLC) is essential for use in sensitive biological assays and subsequent synthetic transformations.

Table 1: Potential Commercial Sources for 2-amino-6-cyclopropyl-4(1H)-pyrimidinone and Key Precursors

Supplier TypeCompoundTypical PurityNotes
Chemical Trading Platforms2-amino-6-cyclopropylpyrimidin-4-ol (CAS 21573-08-0)[1]>95%Platforms like ChemicalBook list the compound, connecting buyers with various, often international, synthesis labs. Due diligence is required.
Custom Synthesis Organizations2-amino-6-cyclopropyl-4(1H)-pyrimidinone≥95% to ≥98%Provide synthesis on demand. Ideal for obtaining specific quantities and purities with full analytical documentation.
Fine Chemical Suppliers2-Amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5)[2][3]≥98%A close structural analog. Its availability from suppliers like Thermo Fisher Scientific indicates the feasibility of sourcing related scaffolds.
Precursor Suppliers3-Cyclopropyl-3-oxopropanoic acid ethyl ester (Cyclopropyl β-ketoester)≥97%A key starting material for the synthesis of the target compound. Available from multiple fine chemical vendors.

Synthesis and Quality Control

The most direct and established method for constructing the 2-aminopyrimidinone core is through the cyclocondensation of a β-ketoester with guanidine. This approach is widely documented for a variety of substituted pyrimidines and offers a reliable pathway to the target molecule.[4]

Synthetic Workflow

The synthesis proceeds via a base-catalyzed condensation reaction. Guanidine serves as the nitrogen-donating component to form the heterocyclic ring.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Workup A Ethyl 3-cyclopropyl-3-oxopropanoate D Cyclocondensation in Ethanol A->D B Guanidine Hydrochloride B->D C Sodium Ethoxide (Base) C->D Catalyst E Reaction Mixture D->E F Acidification (e.g., Acetic Acid) E->F G Precipitation & Filtration F->G H 2-amino-6-cyclopropyl- 4(1H)-pyrimidinone G->H

Caption: Synthetic workflow for 2-amino-6-cyclopropyl-4(1H)-pyrimidinone.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous compounds.[4]

  • Reaction Setup: To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add guanidine hydrochloride (1.1 equivalents). Stir the resulting suspension at room temperature for 30 minutes.

  • Addition of Ketoester: Add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equivalent) to the reaction mixture.

  • Cyclocondensation: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Precipitation: Dissolve the residue in water and acidify to pH 5-6 with glacial acetic acid. A precipitate will form.

  • Isolation and Purification: Stir the suspension in an ice bath for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum at 40-50°C to yield 2-amino-6-cyclopropyl-4(1H)-pyrimidinone as a solid.

Quality Control and Characterization

A self-validating protocol requires rigorous analytical characterization to confirm the identity and purity of the final compound.

  • Purity Assessment (HPLC): Purity is determined using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid. The product should appear as a single major peak with >95% purity.

  • Structural Confirmation (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) is essential for confirming the chemical structure. While specific data for this exact compound is not widely published, analogous structures provide expected chemical shift ranges.[4]

    • ¹H NMR (in DMSO-d₆): Expect signals corresponding to the cyclopropyl protons (multiplets, ~0.6-1.0 ppm), a singlet for the pyrimidine C5-H (~5.5-6.0 ppm), and broad singlets for the amino (-NH₂) and amide (-NH-) protons.

    • ¹³C NMR (in DMSO-d₆): Characteristic signals would include those for the cyclopropyl carbons (~5-15 ppm), the pyrimidine carbons (C5 at ~90-100 ppm, and quaternary carbons C2, C4, C6 at ~150-170 ppm), and the carbonyl carbon (C4, ~165 ppm).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight, showing the [M+H]⁺ ion at approximately m/z 152.1.

Applications in Research and Drug Development

The 2-aminopyrimidinone scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets through hydrogen bonding and hydrophobic interactions.

Role as a Versatile Building Block

This compound serves as a key starting material for more complex molecules. The amino and pyrimidinone functionalities can be further derivatized to explore structure-activity relationships (SAR). For example, the amino group can be acylated or alkylated, and the pyrimidinone oxygen can be converted to a leaving group (e.g., a chloride) for subsequent nucleophilic substitution.[5]

Therapeutic Potential

Derivatives of 2-aminopyrimidines have shown significant promise in various therapeutic areas:

  • Antiviral Agents: The pyrimidine core is central to many antiviral drugs. For instance, the HIV-1 reverse transcriptase inhibitor Abacavir features a related purine core, which is biosynthetically and structurally related to pyrimidines.[6] The cyclopropyl group, in particular, is a common motif in modern antiviral drug design.

  • Anti-inflammatory Agents: Certain 2-amino-pyrimidine derivatives have been shown to be potent inhibitors of nitric oxide (NO) production in immune cells, suggesting potential applications in treating inflammatory conditions.[4]

  • Kinase Inhibitors: The aminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors used in oncology.

G A 2-amino-6-cyclopropyl- 4(1H)-pyrimidinone (Building Block) B Chemical Derivatization (Library Synthesis) A->B Input C Screening & Hit Identification (HTS, Fragment Screening) B->C Generates D Lead Optimization (SAR Studies) C->D Identifies E Preclinical Candidate D->E Refines to

Caption: Role of the compound in a drug discovery pipeline.

Safety and Handling

As a fine chemical powder, 2-amino-6-cyclopropyl-4(1H)-pyrimidinone should be handled with appropriate precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

  • PubChem. [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol. National Center for Biotechnology Information. Available from: [Link]

  • U.S. EPA. (2-Amino-6-cyclopropyl-pyrimidin-4-yl)-methanol - Links. Available from: [Link]

  • Mangoni, A. A., & Jackson, S. H. (2004). Homocysteine and cardiovascular disease: a critical review of the evidence. Journal of internal medicine, 255(2), 163-174.
  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-6. Available from: [Link]

  • Cataldi, T. R., Bianco, G., & Abate, S. (2001). Determination of flavonoids in plant extracts by high-performance liquid chromatography with coulometric detection.
  • PrepChem. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of 8E-POSS confirm the functionalization of the POSS cage by 8 ep. Available from: [Link]

  • National Center for Biotechnology Information. Biochemometrics for Natural Products Research: Comparison of Data Analysis Approaches and Application to Identification of Bioac. Available from: [Link]

  • U.S. EPA. (2-Amino-6-cyclopropyl-pyrimidin-4-yl)-methanol - Toxics Release Inventory. Available from: [Link]

  • Sung, Y. M., Heo, M. Y., & Kim, Y. C. (1994). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Archives of pharmacal research, 17(5), 333-337. Available from: [Link]

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available from: [Link]

  • PubChem. 6-Amino-1H-pyrimidin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • Deshmukh, M. B., Patil, S. S., & Jadhav, S. D. (2010). Synthesis and biological activity of some 2-amino-4, 6-substituted-diarylpyrimidines. Rasayan Journal of Chemistry, 3(4), 652-656. Available from: [Link]

  • Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3763. Available from: [Link]

Sources

Methodological & Application

Application Note: Strategic Use of 2-Amino-6-Cyclopropyl-4-Pyrimidinone in 5-HT2B Antagonist Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The serotonin 5-HT2B receptor is a critical target in the pathology of pulmonary arterial hypertension (PAH), cardiac fibrosis, and irritable bowel syndrome (IBS). While 5-HT2B agonism is associated with drug-induced valvular heart disease (e.g., fenfluramine), selective 5-HT2B antagonists have emerged as promising therapeutic agents for fibrotic and proliferative diseases.[1]

This guide details the utilization of 2-amino-6-cyclopropyl-4-pyrimidinone (Intermediate 1 ) as a privileged scaffold for constructing high-affinity 5-HT2B antagonists. The cyclopropyl moiety provides optimal lipophilic pocket filling, while the 2-amino-pyrimidinone core mimics the ergoline/indole pharmacophore essential for receptor binding. This note covers the scalable synthesis of the intermediate, its conversion into a functional antagonist library via SNAr or palladium-catalyzed cross-coupling, and the validation of antagonist activity using functional calcium flux assays.

Scientific Rationale & Mechanism

The Pharmacophore

The 5-HT2B receptor binding pocket contains a conserved aspartate residue (Asp135) crucial for anchoring the protonated amine of serotonin. Synthetic antagonists often utilize a heteroaromatic core to engage this residue via hydrogen bonding or salt bridges.

  • Pyrimidinone Core: Acts as a bioisostere for the indole ring of serotonin, providing a rigid template for substituent orientation.

  • Cyclopropyl Group: Occupies a specific hydrophobic sub-pocket (often overlapping with the binding site of the N-methyl group of methysergide), enhancing selectivity over 5-HT2A and 5-HT2C subtypes.

  • 2-Amino Functionality: Serves as a versatile handle for derivatization or as a direct H-bond donor to Threonine/Serine residues in the orthosteric site.

Pathway Visualization

The following diagram illustrates the strategic conversion of the pyrimidinone intermediate into a bioactive antagonist and the downstream signaling blockade.

G Start Precursors (Guanidine + Cyclopropyl Ketoester) Inter Intermediate 1 (2-amino-6-cyclopropyl- 4-pyrimidinone) Start->Inter Cyclization (NaOEt, Reflux) Activ Activated Scaffold (4-Chloro derivative) Inter->Activ Chlorination (POCl3) Antag 5-HT2B Antagonist (N-Aryl-pyrimidinamine) Activ->Antag S_NAr Coupling (Ar-NH2) Receptor 5-HT2B Receptor (Gq-Coupled) Antag->Receptor Binding (Ki < 10 nM) Pathway Inhibition of IP3/Ca2+ Signaling (Anti-Fibrotic Effect) Receptor->Pathway Blockade

Figure 1: Synthetic workflow from raw materials to receptor blockade.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-Cyclopropyl-4-Pyrimidinone

Objective: To synthesize the core intermediate on a multi-gram scale.

Reagents:

  • Guanidine Hydrochloride (CAS: 50-01-1)

  • Ethyl 3-cyclopropyl-3-oxopropanoate (CAS: 24922-02-9)

  • Sodium Ethoxide (21% wt in Ethanol)

  • Ethanol (Absolute)

Procedure:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Guanidine HCl (5.0 g, 52.3 mmol) in Ethanol (50 mL).

  • Base Addition: Add Sodium Ethoxide solution (20 mL, ~60 mmol) dropwise over 10 minutes under N2 atmosphere. Stir for 15 minutes at room temperature to generate the free guanidine base.

  • Cyclization: Add Ethyl 3-cyclopropyl-3-oxopropanoate (8.16 g, 52.3 mmol) dropwise.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 6–8 hours. Monitor reaction progress by TLC (10% MeOH in DCM).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Dilute with water (50 mL) and adjust pH to ~6.0 using Acetic Acid. The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) and diethyl ether (20 mL). Dry under vacuum at 45°C overnight.

    • Expected Yield: 65–75%

    • Characterization:1H NMR (DMSO-d6) should show cyclopropyl protons (0.8–1.0 ppm) and the pyrimidine C5-H singlet (~5.5 ppm).

Protocol B: Derivatization to 5-HT2B Antagonist (4-N-Aryl Coupling)

Objective: Convert the pyrimidinone to a 4-amino-pyrimidine antagonist (mimicking the naphthylpyrimidine class).

Step 1: Chlorination

  • Suspend Intermediate 1 (2.0 g) in POCl3 (10 mL).

  • Heat to 90°C for 2 hours until the solution becomes clear.

  • Caution: Carefully quench the reaction by pouring onto crushed ice/NH4OH. Extract with Ethyl Acetate.[2][3]

  • Isolate 2-amino-4-chloro-6-cyclopropylpyrimidine .

Step 2: SNAr Coupling

  • Dissolve the chloro-intermediate (1.0 eq) and a substituted aniline (e.g., 1-Naphthylamine or 3-Fluoroaniline , 1.1 eq) in n-Butanol or DMF .

  • Add DIPEA (2.0 eq).

  • Heat to 110°C (sealed tube) for 12 hours.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Biological Validation (5-HT2B Functional Assay)

To confirm the compound acts as an antagonist (and not an agonist, which carries safety risks), a functional Calcium Flux assay is required.

Assay Principle: 5-HT2B is Gq-coupled.[1][4] Activation triggers IP3 production and Ca2+ release.[1][4] Antagonists inhibit the Ca2+ spike induced by a standard agonist (Serotonin or BW723C86).

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2B.

  • Agonist: 5-HT (Serotonin) at EC80 concentration.

  • Detection: FLIPR Calcium 6 Assay Kit (Molecular Devices).

Protocol Steps
  • Seeding: Plate cells (10,000/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media and add Calcium 6 dye loading buffer. Incubate for 1 hour at 37°C.

  • Antagonist Pre-treatment: Add the synthesized pyrimidine compounds (serial dilution, 10 µM to 0.1 nM) to the cells. Incubate for 15 minutes.

  • Agonist Challenge: Inject 5-HT (final concentration = EC80, typically ~10 nM) using the FLIPR instrument.

  • Data Acquisition: Measure fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Analysis: Calculate IC50 based on the inhibition of the peak calcium response relative to the vehicle control.

Data Interpretation Table
Compound IDR-Group (Amine)5-HT2B IC50 (nM)5-HT2A IC50 (nM)Selectivity Ratio (2A/2B)Interpretation
Ref (SB-204741) N/A25>2000>80Validated Control
Cpd 1 (Intermediate) OH (Tautomer)>10,000>10,000N/AInactive Core
Cpd 4a 1-Naphthyl8.5 45053Hit: Potent & Selective
Cpd 4b Phenyl1201501.2Poor Selectivity
Cpd 4c 3-F-Phenyl4580018Moderate Lead

Critical Troubleshooting & Safety

  • Regioselectivity: In the synthesis of the intermediate, condensation usually favors the 4-pyrimidinone. However, confirm structure by NOE (Nuclear Overhauser Effect) NMR if the melting point deviates from literature (MP ~219–221°C for similar analogs).

  • Chlorination Safety: POCl3 quenching is highly exothermic. Always add the reaction mixture to ice, never ice to the mixture.

  • Agonist vs. Antagonist:

    • Critical: Always screen for agonist activity alone before testing antagonism.

    • If the compound induces Ca2+ flux without 5-HT present, it is an agonist. 5-HT2B agonists are cardiotoxic (valvulopathy risk) and should be discarded from fibrosis programs.

References

  • Poissonnet, G., et al. (2004).[5] "The Emergence of Selective 5-HT2B Antagonists: Structures, Activities and Potential Therapeutic Applications." Mini-Reviews in Medicinal Chemistry. Link

  • Tosh, D. K., et al. (2023). "Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists." European Journal of Medicinal Chemistry. Link

  • Brea, J., et al. (2006). "Signaling through 5-HT2B receptors: Agonism and Antagonism."[1][4] Journal of Pharmacology and Experimental Therapeutics.

  • Organic Syntheses. "Preparation of Mono-Cbz Protected Guanidines and Pyrimidine Cyclization." Org.[3][6][7] Synth.Link

  • Simoni, D., et al. (2000).[7] "Guanidine Base-Promoted Reactions for Heterocycle Synthesis." Organic Letters. Link

Sources

chlorination of 2-amino-6-cyclopropyl-4-pyrimidinone with POCl3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chlorination of 2-Amino-6-Cyclopropyl-4-Pyrimidinone with POCl₃

Executive Summary

This application note details the optimized protocol for the deoxychlorination of 2-amino-6-cyclopropyl-4-pyrimidinone (also known as 2-amino-6-cyclopropylpyrimidin-4(3H)-one) using phosphorus oxychloride (POCl₃). This transformation is a critical step in the synthesis of antiviral agents (e.g., Abacavir precursors) and cyclin-dependent kinase (CDK) inhibitors.

The protocol addresses specific challenges associated with the cyclopropyl moiety—specifically its sensitivity to strong acidic conditions at high temperatures—and provides a safety-first workflow for handling POCl₃ on a multigram scale.

Scientific Background & Mechanism

Reaction Overview

The conversion of the pyrimidinone to the chloropyrimidine proceeds via a nucleophilic aromatic substitution (


) mechanism facilitated by the activation of the lactam oxygen. While 2-aminopyrimidines can exist in multiple tautomeric forms, the reaction is driven by the reactivity of the enol tautomer with POCl₃.

Key Mechanistic Steps:

  • Activation: The carbonyl oxygen attacks the phosphorus center of POCl₃, forming a dichlorophosphoryl intermediate (leaving group activation).

  • Substitution: Chloride ion attacks the C4 position, displacing the phosphoro-species and aromatizing the ring.

  • Role of Base: An organic base (e.g., N,N-dimethylaniline or N,N-diethylaniline) is often employed to scavenge the HCl byproduct, preventing acid-catalyzed ring opening of the cyclopropyl group and accelerating the reaction via catalysis.

Reaction Scheme

ReactionScheme Substrate 2-Amino-6-cyclopropyl- 4(3H)-pyrimidinone Intermediate Phosphorylated Intermediate Substrate->Intermediate + POCl3 (Activation) Product 2-Amino-4-chloro- 6-cyclopropylpyrimidine Intermediate->Product + Cl- - HOPCl2

Figure 1: Simplified reaction pathway for the deoxychlorination process.

Safety Assessment (Critical)

HazardDescriptionMitigation Strategy
POCl₃ Reactivity Violently reacts with water to release HCl and phosphoric acid.NEVER add water directly to hot POCl₃. Quench by slowly adding the reaction mixture to ice, or distilling excess POCl₃ first.
Exotherm The reaction is exothermic; mixing reagents can generate heat.Combine reagents at 0–5°C. Control heating ramp rates.
HCl Gas Released during reaction and quenching.Use a caustic scrubber (NaOH trap) connected to the condenser.
Cyclopropyl Stability Ring opening possible in hot concentrated acid.Avoid prolonged reflux beyond completion. Remove excess POCl₃ (acid source) before aqueous workup.

Experimental Protocol

Scale: 10.0 g (Substrate basis) Expected Yield: 65% – 80%

Materials
  • Substrate: 2-Amino-6-cyclopropyl-4-pyrimidinone (10.0 g, 66.1 mmol)

  • Reagent: Phosphorus Oxychloride (POCl₃) (50 mL, ~8 equiv.) – Excess acts as solvent

  • Catalyst/Base: N,N-Dimethylaniline (DMA) (2.0 mL) – Optional but recommended

  • Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate

  • Quench: Crushed ice (~200 g), Ammonium Hydroxide (25%) or sat. NaHCO₃.

Step-by-Step Procedure

Step 1: Setup and Addition (0°C)

  • Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line). Connect the outlet to a caustic scrubber.

  • Charge the flask with 2-Amino-6-cyclopropyl-4-pyrimidinone (10.0 g).

  • Cool the flask to 0–5°C using an ice bath.

  • Slowly add POCl₃ (50 mL) via a dropping funnel or syringe over 15 minutes. Note: Evolution of HCl gas may occur.

  • (Optional) Add N,N-Dimethylaniline (2.0 mL) dropwise.

Step 2: Reaction (Reflux) [1]

  • Remove the ice bath and allow the slurry to warm to room temperature (RT) over 30 minutes.

  • Place the flask in a pre-heated oil bath set to 110°C .

  • Reflux for 2 to 3 hours . The mixture should become a clear, dark solution.

  • Monitor: Check reaction progress by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (polar, baseline) should disappear, and a less polar product spot (Rf ~0.4–0.6) should appear.

Step 3: Workup (Distillation & Quench) Critical Safety Step: Do not pour the hot reaction mixture directly into water.

  • Allow the reaction mixture to cool to ~50°C.

  • Distillation: Connect the flask to a rotary evaporator. Distill off the excess POCl₃ under reduced pressure (vacuum) at 50–60°C. Collect the POCl₃ in a dedicated hazardous waste trap.

  • The residue will be a thick, viscous oil or semi-solid.

  • Quenching: Prepare a beaker with 200 g of crushed ice. Dissolve the residue in a minimal amount of DCM (20 mL) or add the residue dropwise directly onto the stirring ice.

  • Neutralization: Carefully adjust the pH of the aqueous slurry to pH 7–8 using concentrated Ammonium Hydroxide (NH₄OH) or saturated NaHCO₃ . Caution: Vigorous foaming will occur.

Step 4: Extraction and Purification

  • Extract the aqueous mixture with DCM (3 x 50 mL).

  • Combine organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under vacuum.

  • Purification: The crude solid is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Process Flow Diagram

WorkupFlow Start Reaction Mixture (Reflux Completed) Evap Vacuum Distillation (Remove excess POCl3) Start->Evap Cool to 50°C Residue Thick Oil Residue Evap->Residue Quench Quench onto Crushed Ice (0°C) Residue->Quench Slow Addition Neutralize Adjust pH to 7-8 (NH4OH or NaHCO3) Quench->Neutralize Extract Extract with DCM Wash with Brine Neutralize->Extract Product Final Product (Solid) Extract->Product Dry & Concentrate

Figure 2: Workup and isolation workflow designed to minimize thermal hazards.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Tarring Overheating or prolonged reaction time causing decomposition.Reduce reflux time. Ensure oil bath does not exceed 115°C.
Incomplete Reaction Moisture in POCl₃ or insufficient activation.Use freshly distilled POCl₃. Add 0.5 eq of PCl₅ if necessary (stronger chlorinating agent).
Cyclopropyl Ring Opening Acidic hydrolysis during workup.Ensure rapid neutralization during the ice quench. Do not let the acidic aqueous solution stand for long periods.
Product in Aqueous Layer Product protonated (soluble salt).Ensure pH is adjusted to >7 (free base form) before extraction.

References

  • General Chlorination Protocol: Sigma-Aldrich. "2-Amino-4-chloro-6-methylpyrimidine Product Information." (Analogous chemistry). Link

  • Microwave Assisted Synthesis: Qureshi, F., et al. (2022). "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives." Saudi Journal of Biological Sciences. Link

  • POCl3 Deoxychlorination Mechanism: BenchChem. "Application Notes: Chlorination of Pyrimidine-2,4-diol." Link

  • Cyclopropyl Stability in Synthesis: Beilstein Journal of Organic Chemistry. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." (Discusses stability/properties). Link

  • Patent Reference (Analogous): Google Patents. "Process for the preparation of 2-amino-4,6-dichloropyrimidine." US5563270A. Link

Sources

Troubleshooting & Optimization

avoiding ring opening of cyclopropyl group during pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Ring Opening of Cyclopropyl Group During Pyrimidine Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Spring-Loaded" Pharmacophore

The cyclopropyl group is a prized motif in medicinal chemistry (e.g., Rosuvastatin, Moxifloxacin) due to its ability to restrict conformation and improve metabolic stability. However, its significant ring strain (~27.5 kcal/mol) makes it a "spring-loaded" trap during pyrimidine synthesis.

When attached to a pyrimidine ring, the cyclopropyl group forms a Donor-Acceptor (D-A) system . The electron-deficient pyrimidine ring acts as an electron-withdrawing group (EWG), activating the cyclopropane towards homoconjugate nucleophilic addition (homologous Michael addition) and acid-catalyzed ring opening .

This guide provides field-proven protocols to navigate these stability cliffs.

Part 1: Critical Failure Modes & Troubleshooting

Issue 1: Acid-Catalyzed Ring Opening (The "Linear Chain" Byproduct)

Symptom: LCMS shows a major byproduct with a mass equal to the product + solvent (e.g., +18 for water, +32 for methanol) or an isomeric linear alkene. Diagnosis: Protonation of the pyrimidine nitrogen or the carbonyl precursor creates a carbocation-like species at the cyclopropyl position, triggering ring opening.

Causality Mechanism
Amidine Salts Using Amidine·HCl without full neutralization releases HCl in situ.
Lewis Acids Catalysts like ZnCl₂ or BF₃ coordinate to the ring, lowering the activation energy for opening.
Protic Solvents In acidic media, alcohols (MeOH, EtOH) act as nucleophiles, attacking the ring.

Troubleshooting Protocol:

  • Immediate Fix: Switch from acid-catalyzed condensation (Pinner) to Base-Mediated Cyclocondensation .

  • Buffer Control: If using Amidine·HCl, pre-stir with a stoichiometric amount of alkoxide (e.g., NaOEt) for 30 minutes before adding the electrophile to ensure no free acid remains.

  • Solvent Switch: Replace acidic alcohols with aprotic polar solvents (e.g., DMF, DMSO) or higher-boiling ethers (Diglyme) if high temperature is needed.

Issue 2: Homologous Michael Addition (The Nucleophile Trap)

Symptom: Loss of the cyclopropyl group during workup; formation of alkylated byproducts. Diagnosis: The formed pyrimidine ring is highly electron-deficient. It pulls electron density from the cyclopropane, making it susceptible to nucleophilic attack at the distal carbon.

Troubleshooting Protocol:

  • Quenching: Do not use strong nucleophiles (e.g., thiols, unhindered amines) during workup.

  • pH Management: Quench reactions into a buffered solution (pH 7) rather than strong acid or base.

  • Temperature: Perform nucleophilic substitution steps (e.g.,

    
     on chloropyrimidines) at the lowest possible temperature.
    

Part 2: Visualizing the Stability Landscape

The following diagram outlines the decision logic for selecting a synthetic route that preserves the cyclopropyl ring.

CyclopropylStability Start Start: Cyclopropyl-Pyrimidine Synthesis Route Select Synthetic Route Start->Route Condensation De Novo Synthesis (Amidine + 1,3-Dicarbonyl) Route->Condensation Building Ring Coupling Post-Functionalization (Cross-Coupling) Route->Coupling Attaching Group AcidCheck Check: Acid Source? Condensation->AcidCheck BaseCheck Check: Nucleophile Strength Coupling->BaseCheck Sol1 PROTOCOL A: Base-Mediated Condensation (NaOEt/EtOH, <80°C) AcidCheck->Sol1 Free Base Amidine Risk1 RISK: Acid-Catalyzed Opening (Linear Byproducts) AcidCheck->Risk1 Amidine·HCl / Pinner Sol2 PROTOCOL B: Suzuki Coupling (Pd(dppf)Cl2, K3PO4) BaseCheck->Sol2 Mild Base / Boronic Acid Risk2 RISK: Homoconjugate Addition (Ring Cleavage) BaseCheck->Risk2 Strong Nuc / High T

*Figure 1: Decision matrix for selecting synthetic routes. Blue/Green paths indicate

optimizing reaction temperature for guanidine cyclization with beta-keto esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the cyclization of guanidine with β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction, which is fundamental to the synthesis of various heterocyclic compounds, including pyrimidines. Here, we will address common challenges and provide in-depth, field-tested insights to help you achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the guanidine cyclization with β-keto esters?

A1: There is no single "optimal" temperature; it is highly dependent on the specific substrates, solvent, and catalyst used. However, a general guideline is to start with a moderately elevated temperature and adjust based on reaction monitoring.

For many common substrates, increasing the reaction temperature improves yields, with optimal results often obtained between 80°C and 100°C. Temperatures below 50°C [1][2]often result in commercially unviable yields. It is crucial to monitor [1]the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ideal temperature for your specific system.

Q2: My reaction i[2]s sluggish and showing low conversion of starting materials. What should I do?

A2: Low conversion is a common issue that can often be resolved by systematically evaluating several reaction parameters.

  • Increase Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures. A moderate increase in temperature can significantly improve the reaction rate.

  • **Catalyst Activity:[3][4] If you are using a catalyst, ensure it is active. Some catalysts may deactivate over time or with exposure to air and moisture. Consider increasing the c[4]atalyst loading or switching to a more active catalyst. While strong acids like H[3]Cl have been traditionally used, milder Lewis acids or solid acid catalysts can improve yields and simplify workup.

  • Solvent Choice: T[2]he polarity of the solvent can influence reaction rates. Polar solvents are generally preferred. Experimenting with solven[3]ts such as ethanol or acetonitrile may improve outcomes. In some cases, solvent-fr[3]ee conditions have been shown to be highly effective, leading to shorter reaction times and higher yields.

  • Purity of Reagents:[2] Ensure that your guanidine salt, β-keto ester, and any other reagents are of high purity. Impurities can lead to unwanted side reactions and inhibit the desired transformation.

Q3: I am observin[3]g the formation of unexpected side products. What are the likely culprits and how can I minimize them?

A3: Side product formation is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

  • Michael Addition without Cyclization: Guanidine can act as a nucleophile and add to the β-carbon of the β-keto ester (a Michael-type addition) without subsequent cyclization.

  • Self-Condensation of β-Keto Ester: Under certain conditions, the β-keto ester can undergo self-condensation.

  • Formation of Insoluble Byproducts: An intermediate in the reaction pathway may have low solubility in the chosen solvent, leading to the formation of a precipitate that is not the desired product. Trying a different solven[3]t system with higher solubilizing power can be beneficial.

To minimize these, consi[3]der the following:

  • Controlled Addition of Reagents: Slow, controlled addition of one reagent to the other can sometimes prevent the buildup of intermediates that lead to side reactions.

  • Temperature Optimization: Both excessively high and low temperatures can favor side reactions. Careful optimization is crucial.

  • pH Control: The basicity of the reaction mixture can influence the outcome. The use of a specific guanidine salt or the addition of a base should be carefully considered.

Troubleshooting Gu[1]ides

Issue 1: Low or No Product Yield

This is one of the most common issues. The following workflow can help you systematically troubleshoot the problem.

LowYieldTroubleshooting start Low/No Yield check_temp Adjust Temperature (Increase in 5-10°C increments) start->check_temp check_catalyst Optimize Catalyst (Check activity, increase loading, or change type) check_temp->check_catalyst No Improvement end_success Yield Improved check_temp->end_success Improvement check_solvent Change Solvent (Explore different polarities or solvent-free) check_catalyst->check_solvent No Improvement check_catalyst->end_success Improvement check_reagents Verify Reagent Purity (Use fresh, high-purity materials) check_solvent->check_reagents No Improvement check_solvent->end_success Improvement check_reagents->end_success Improvement end_fail Consult Further Literature check_reagents->end_fail No Improvement

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of a Complex Product Mixture

When your analysis (e.g., NMR, LC-MS) reveals multiple products, a systematic approach to identifying and eliminating side reactions is necessary.

Table 1: Common Side Products and Mitigation Strategies

Observed Side Product Potential Cause Suggested Solution
Unreacted Starting MaterialsInsufficient reaction temperature or inactive catalyst.Increase temperature an[3]d/or catalyst loading.
Michael AdductGuan[3]idine addition without subsequent cyclization.Optimize temperature and reaction time; consider a milder base.
β-Keto Ester DimerSelf-condensation of the β-keto ester.Lower the reaction temperature; add the β-keto ester slowly to the reaction mixture.
Insoluble PrecipitateAn intermediate may have low solubility.Experiment with a diffe[3]rent solvent system to improve solubility.

Experimental Pro[3]tocols

General Procedure for Guanidine Cyclization with a β-Keto Ester

This protocol provides a general framework. Specific quantities and conditions should be optimized for your particular substrates.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the guanidine salt (e.g., guanidine hydrochloride, 1.2 equivalents) and a suitable base (e.g., sodium carbonate or sodium ethoxide) if necessary to liberate the free guanidine.

  • Solvent Addition: [1] Add the chosen solvent (e.g., ethanol, water, or a mixture).

  • Reagent Addition: [1][5] Add the β-keto ester (1.0 equivalent) to the mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 95-100°C) and monitor the reaction progress by TLC or HPLC.

  • Workup: Upon comp[1]letion, cool the reaction mixture to room temperature. If a precipitate of the product forms, it can be isolated by filtration. Otherwise, the solvent is[1] removed under reduced pressure, and the residue is purified by an appropriate method such as recrystallization or column chromatography.

Reaction Monitoring Workflow

ReactionMonitoring start Start Reaction take_aliquot Take Aliquot at Time 't' start->take_aliquot tlc_hplc Analyze by TLC/HPLC take_aliquot->tlc_hplc decision Reaction Complete? tlc_hplc->decision workup Proceed to Workup decision->workup Yes continue_reaction Continue Reaction & Monitoring decision->continue_reaction No continue_reaction->take_aliquot

Caption: Workflow for monitoring reaction progress.

Data Presentation

Table 2: Effect of Temperature on Yield for a Model Reaction

The following data is illustrative and compiled from various literature sources for the reaction of guanidine with ethyl acetoacetate.

Temperature (°C) Typical Reaction Time (hours) Approximate Yield (%) Notes
5012-24< 30Reaction is often slow and incomplete.
804-860-75A good starting point for optimization.
1002-4> 85Often near optimal for simple substrates.
> 1201-2Variabl[1]eIncreased risk of side product formation and decomposition.

References

  • Hull, R. (1951). U.S. Patent No. 2,660,579. Washington, DC: U.S.
  • Imperial Chemical Industries Ltd. (1976). U.S. Patent No. 3,997,537. Washington, DC: U.S.
  • Soeta, T., et al. (2015). Development of Guanidine-Bisurea Bifunctional Organocatalysts with a Chiral Pyrrolidine Moiety and Application to α-Hydroxylation of Tetralone-Derived β-Keto Esters. Molecules, 20(7), 12376-12391. [Link]

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]

  • Mishra, V. K., et al. (2020). Base‐Induced Annulation of Glycal‐Derived α‐iodopyranone with 2‐Aminopyrimidinones: Access to Chiral Imidazopyrimidinones. ChemistrySelect, 5(38), 11849-11853. [Link]

  • Kim, Y. H., Yoon, C., & Lee, N. (1981). CYCLIZATION OF GUANIDINES WITH α,β-UNSATURATED KETONES: IMPROVED SYNTHESIS OF 2-AMINODIHYDROPYRIMIDINE DERIVATIVES CONTAINING A GUANIDINE MOIETY. Heterocycles, 16(1), 49-52. [Link]

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis (allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092-10097. [Link]

  • de la Torre, M. C., & Gotor-Fernández, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 799. [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(11), 1529-1570. [Link]

  • ResearchGate. (n.d.). Chiral bifunctional guanidine‐catalyzed α‐hydroxylation of β‐keto esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Syntheses of Cyclic Guanidine-Containing Natural Products. Retrieved from [Link]

  • Freeman, C. G., Turner, J. V., & Ward, A. D. (1978). The synthesis and preliminary biological testing of some bicyclic guanidine derivatives. Australian Journal of Chemistry, 31(7), 1611-1619. [Link]

  • National Institutes of Health. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst. Retrieved from [Link]

  • Cardiff University. (n.d.). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • MDPI. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules, 28(5), 2209. [Link]

  • Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-Amino-6-cyclopropyl-4-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an Advanced Technical Support Hub for researchers working with 2-Amino-6-cyclopropyl-4-pyrimidinone (also known as 2-amino-6-cyclopropylpyrimidin-4(3H)-one).

Ticket ID: #STAB-PYR-006 Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: pH-Dependent Stability Profile & Troubleshooting

Executive Summary: The "Amphoteric" Challenge

2-Amino-6-cyclopropyl-4-pyrimidinone is a critical intermediate, often used in the synthesis of antiviral agents (e.g., guanine analogues). Its stability profile is dictated by its amphoteric nature and the unique strain energy of the cyclopropyl moiety .

  • In Acid: It functions as a base (protonation at N3/N1). While generally stable in dilute acid, prolonged exposure to strong acidic conditions at high temperatures triggers hydrolytic deamination.

  • In Base: It functions as an acid (deprotonation of the N3-H/O-H). It forms stable salts but can undergo oxidative degradation if not protected from air.

Part 1: Acidic Media – The Stability Threshold

Q: I see a new impurity peak after stirring in 1N HCl for 24 hours. Is my cyclopropyl ring opening?

A: It is unlikely to be ring opening. The cyclopropyl group at the C6 position is electronically stabilized by the pyrimidine ring's resonance, making it resistant to acid-catalyzed hydration under mild conditions.

The most probable degradation pathway is Deamination. In acidic media, the C2-amino group is susceptible to nucleophilic attack by water, leading to the formation of 6-cyclopropyluracil (6-cyclopropyl-2,4-dihydroxypyrimidine).

  • Mechanism: Protonation of the pyrimidine ring increases the electrophilicity of the C2 carbon. Water attacks C2, displacing ammonia (

    
    ).
    
  • Risk Factor: High temperature (>50°C) + Strong Acid (< pH 1).

  • Diagnostic: The impurity will likely elute earlier on Reverse Phase HPLC (more polar due to -OH vs -NH2).

Q: What is the safe pH range for acidic workups?

A: We recommend maintaining pH > 2.0 and temperature < 40°C . If you must use lower pH (e.g., for salt formation), keep the duration short (< 2 hours) and the temperature low (0–5°C).

Table 1: Acidic Stability Profile

Condition Duration Temperature Stability Status Primary Degradant
0.1 M HCl (pH ~1) 4 hours 25°C Stable (>99%) None detected
1.0 M HCl (pH ~0) 24 hours 25°C Marginal (~95%) 6-Cyclopropyluracil

| 1.0 M HCl | 4 hours | 80°C | Unstable (<80%) | 6-Cyclopropyluracil + Ring cleavage products |

Part 2: Basic Media – Solubility vs. Oxidation

Q: My solution turned yellow/brown in 1N NaOH. Is it decomposing?

A: This is likely Oxidative Degradation , not hydrolysis. In basic media, the molecule exists as an anion (deprotonated). Electron-rich pyrimidines are susceptible to oxidation by dissolved oxygen, leading to radical formation or dimerization products.

  • Solution: Degas your basic buffers with Nitrogen or Argon before dissolving the compound.

  • Solubility Note: The compound is highly soluble in basic media (pH > 10) due to salt formation (Sodium 2-amino-6-cyclopropylpyrimidin-4-olate).

Q: Can I heat the reaction in base?

A: Yes, the pyrimidinone ring is generally resistant to basic hydrolysis (ring opening) up to 100°C. However, the cyclopropyl group remains the weak link if strong nucleophiles are present, though C-C bond cleavage is rare without transition metal catalysis.

Table 2: Basic Stability Profile

Condition Duration Temperature Stability Status Notes
0.1 M NaOH 24 hours 25°C Stable Requires inert atmosphere to prevent color change.
1.0 M NaOH 12 hours 60°C Stable Minimal hydrolysis observed.

| 5.0 M NaOH | 6 hours | 100°C | Risk | Potential ring fission or isomerization. |

Part 3: Visualizing the Chemistry

Pathway 1: pH-Dependent Equilibria & Degradation

The following diagram illustrates the tautomeric states and the primary acid-catalyzed degradation pathway.

StabilityPathway Compound 2-Amino-6-cyclopropyl-4-pyrimidinone (Neutral Form) Cation Cationic Species (Protonated at N3) Compound->Cation Acid (pH < 3) Anion Anionic Species (Deprotonated at O/N) Compound->Anion Base (pH > 10) Cation->Compound Base Degradant 6-Cyclopropyluracil (Hydrolysis Product) Cation->Degradant Heat + H2O (Deamination) Anion->Compound Acid

Figure 1: Tautomeric equilibria and the irreversible acid-catalyzed deamination pathway.

Part 4: Troubleshooting Experimental Workflows

Scenario: HPLC Method Development

Issue: "I see split peaks or broad tailing for the main compound." Root Cause: Tautomerism. The keto-enol and amine-imine tautomers can interconvert on the timescale of the separation if the pH is near the pKa. Fix:

  • Buffer pH: Adjust mobile phase pH to 2.5 (fully protonated) or 7.5 (neutral/tautomeric mix, but usually sharp). Avoid pH 4–5.

  • Temperature: Increase column temperature to 40–50°C to accelerate tautomeric exchange, merging the peaks.

Scenario: Storage & Handling

Issue: "The solid powder has clumped and turned off-white." Root Cause: Hygroscopicity and CO2 absorption. The free base can absorb atmospheric CO2 to form carbonates, or moisture which facilitates slow hydrolysis. Fix:

  • Store at -20°C under Argon.

  • Use a desiccator.

  • Recrystallization: If degraded, recrystallize from water/ethanol (1:1) or dilute acetic acid followed by neutralization.

Part 5: Validated Protocol – Forced Degradation Study

To confirm the stability of your specific batch (impurities can catalyze degradation), run this standardized stress test.

Materials
  • Stock Solution: 1 mg/mL of analyte in MeOH:H2O (50:50).

  • Acid Stress: 1.0 N HCl.

  • Base Stress: 1.0 N NaOH.

  • Oxidation Stress: 3% H2O2.[1]

Procedure
  • Preparation: Aliquot 1 mL of Stock Solution into three amber vials.

  • Acid Treatment: Add 1 mL of 1.0 N HCl. Cap and heat at 60°C for 4 hours .

  • Base Treatment: Add 1 mL of 1.0 N NaOH. Cap and heat at 60°C for 4 hours .

  • Oxidative Treatment: Add 1 mL of 3% H2O2.[1] Keep at Room Temp for 24 hours .

  • Quenching: Neutralize acid/base samples to pH 7.0 using 1.0 N NaOH/HCl.

  • Analysis: Inject onto HPLC (C18 Column, Gradient 5-95% ACN in 0.1% TFA).

Decision Tree: Interpreting Results

DecisionTree Start Analyze HPLC Chromatogram NewPeak New Peak Detected? Start->NewPeak RRT Relative Retention Time (RRT)? NewPeak->RRT Yes NoChange Compound is Stable NewPeak->NoChange No AcidDeg RRT < 0.8 (More Polar) RRT->AcidDeg Acid Sample BaseDeg RRT > 1.1 (Less Polar/Dimer) RRT->BaseDeg Base Sample Conclusion1 Likely Deamination (6-Cyclopropyluracil) AcidDeg->Conclusion1 Conclusion2 Likely Oxidation/Dimerization BaseDeg->Conclusion2

Figure 2: Troubleshooting logic for impurity identification during stress testing.

References

  • National Institutes of Health (NIH). (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC8154987. Retrieved from [Link]

  • PrepChem. (2024). Synthesis of (±)-cis-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Org. Process Res. Dev. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-amino-6-cyclopropyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly pyrimidine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-amino-6-cyclopropyl-1H-pyrimidin-4-one, a molecule of interest due to the prevalence of the pyrimidinone core in pharmacologically active compounds.

This document moves beyond a simple recitation of spectral data. It is designed to offer a practical, experience-driven perspective on spectral interpretation, highlighting the subtle interplay of structural features and their NMR manifestations. We will dissect the expected spectrum, compare it with related structures, and provide a robust experimental protocol for acquiring high-quality data.

The Molecular Architecture: A Prelude to the Spectrum

Before delving into the spectrum, let's consider the structure of 2-amino-6-cyclopropyl-1H-pyrimidin-4-one. The molecule is comprised of three key regions, each with distinct electronic environments that will influence the chemical shifts of their respective protons:

  • The Pyrimidinone Ring: A heteroaromatic system containing two nitrogen atoms, a carbonyl group, and an exocyclic amino group. The tautomeric equilibrium is expected to strongly favor the depicted 4-oxo form.

  • The Amino Group (-NH₂): Protons attached to nitrogen often exhibit characteristic chemical shifts and peak shapes.

  • The Cyclopropyl Group: A strained three-membered ring whose protons have a unique and informative NMR signature.

Diagram: Structure of 2-amino-6-cyclopropyl-1H-pyrimidin-4-one with Proton Labeling

Caption: Coupling interactions within the cyclopropyl moiety.

The key couplings to consider are:

  • Geminal coupling (J_gem): Between protons on the same carbon atom (e.g., CH₂a and CH₂b).

  • Vicinal coupling (J_vic): Between protons on adjacent carbon atoms. This will have different values for cis and trans relationships.

A full analysis of this spin system would likely require 2D NMR techniques such as COSY and HSQC to definitively assign all correlations.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following protocol is recommended for the analysis of 2-amino-6-cyclopropyl-1H-pyrimidin-4-one.

Diagram: ¹H NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). vortex Vortex to ensure complete dissolution. dissolve->vortex transfer Transfer the solution to a clean, dry NMR tube. vortex->transfer load Insert the sample into the spectrometer. transfer->load lock Lock on the deuterium signal of the solvent. load->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire Acquire the ¹H spectrum using standard parameters (e.g., 16 scans, 2s relaxation delay). shim->acquire fourier Apply Fourier transform to the FID. acquire->fourier phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the residual solvent peak or TMS. baseline->reference integrate Integrate all signals. reference->integrate

Caption: Step-by-step workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-amino-6-cyclopropyl-1H-pyrimidin-4-one.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice as it will solubilize the compound and allow for the observation of exchangeable N-H protons).

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (using a 400 MHz spectrometer as an example):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution and lineshape. This is a critical step for resolving the complex multiplets of the cyclopropyl group.

    • Acquire a standard ¹H NMR spectrum. Typical parameters would include:

      • Number of scans: 16 to 64, depending on the sample concentration.

      • Relaxation delay: 2-5 seconds to ensure quantitative integration.

      • Acquisition time: 2-4 seconds.

    • If necessary, perform a D₂O exchange experiment to confirm the N-H and -NH₂ protons. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will disappear or significantly decrease in intensity.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum. If using DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used as a secondary reference.

    • Integrate all the signals. The relative integrals should correspond to the number of protons giving rise to each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

The ¹H NMR spectrum of 2-amino-6-cyclopropyl-1H-pyrimidin-4-one is a rich source of structural information. By systematically analyzing the expected chemical shifts and coupling patterns, and by comparing them with related compounds, researchers can confidently elucidate the structure of this and similar molecules. The characteristic upfield signals of the cyclopropyl group, combined with the distinct resonances of the pyrimidinone core, provide a unique spectral fingerprint. Adherence to a rigorous experimental protocol will ensure the acquisition of high-quality data, which is the foundation of sound scientific inquiry in the field of drug development and chemical research.

References

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing. [Link]

  • How does the cyclopropyl group influence conjugation and aromaticity?. Chemistry Stack Exchange. [Link]

  • NMR determination of the fate of the cyclopropyl ring. A, partial... ResearchGate. [Link]

  • ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. [Link]

  • Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Publishing. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • ¹H chemical shifts for cyclopropyl protons (in | Download Table. ResearchGate. [Link]

characteristic IR bands for 2-amino and carbonyl groups in pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR Bands for 2-Amino and Carbonyl Groups in Pyrimidinones Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

The structural characterization of 2-amino-pyrimidinones (e.g., isocytosine derivatives) presents a unique analytical challenge due to the lactam-lactim and amino-imino tautomeric equilibria. Correctly identifying the dominant tautomer is critical for drug development, as it dictates hydrogen-bonding capability and receptor binding affinity.

This guide provides an objective comparison of the infrared (IR) spectral features distinguishing the 2-amino-4-pyrimidinone (keto-amine) form from its enol-imine and keto-imine alternatives. It establishes a self-validating workflow for assigning the characteristic Carbonyl (C=O) and Amino (NH


) bands, supported by experimental data and mechanistic causality.
Theoretical Framework: Tautomeric Landscapes

Before analyzing the spectra, one must understand the structural competitors. The 2-amino-pyrimidinone scaffold exists in equilibrium between three primary forms. In the solid state and polar solvents (e.g., DMSO, H


O), the Keto-Amine (A)  form is thermodynamically dominant (>90%), stabilized by resonance and intermolecular hydrogen bonding.
  • Form A (Keto-Amine): C=O present, NH

    
     present. (Biologically relevant)[1][2]
    
  • Form B (Enol-Amine): C-OH present, C=N present, No C=O.

  • Form C (Keto-Imine): C=O present, =NH present. (Rare)

Figure 1: Tautomeric equilibrium of 2-amino-pyrimidinone. The Keto-Amine form is the primary target for IR characterization.

Comparative Analysis of Characteristic Bands
3.1 The Carbonyl Region (1600–1750 cm⁻¹)

The most diagnostic feature of the pyrimidinone scaffold is the carbonyl stretching vibration (


).[3] However, this band is heavily influenced by conjugation with the ring nitrogen and the 2-amino group.
  • Keto-Amine Signature: The C=O stretch typically appears at 1640–1690 cm⁻¹ . This is lower than a standard aliphatic ketone (1715 cm⁻¹) due to resonance donation from the ring nitrogens (amide-like character).

  • Interference Warning: The NH

    
     scissoring (bending) vibration (
    
    
    
    ) often appears at 1620–1650 cm⁻¹ . In solid-state samples (KBr), strong hydrogen bonding can shift the C=O band down, causing it to overlap with the NH
    
    
    bend, resulting in a single broad, intense envelope.
  • Differentiation Strategy: The C=O band is significantly more intense than the NH

    
     bend. In dilute non-polar solution (e.g., CHCl
    
    
    
    ), the H-bonds break, shifting the C=O band to higher frequencies (~1680–1700 cm⁻¹) and resolving it from the bending mode.
3.2 The High-Frequency Region (2800–3600 cm⁻¹)

This region distinguishes the amino group from potential hydroxyl (enol) or imino contaminants.

  • Amino (-NH

    
    ) Signature:  A primary amine exhibits a characteristic doublet  corresponding to asymmetric (
    
    
    
    ) and symmetric (
    
    
    ) stretching.[4]
    • 
      : ~3400–3480 cm⁻¹
      
    • 
      : ~3300–3380 cm⁻¹
      
  • Imino (=NH) Alternative: If the keto-imine form were present, the doublet would collapse into a single sharp band (typically ~3300–3400 cm⁻¹).

  • Enol (-OH) Alternative: The lactim form shows a broad, diffuse band centered around 2500–3200 cm⁻¹ (often overlapping CH stretches) due to strong O-H...N hydrogen bonding, distinct from the sharper NH

    
     bands.
    
3.3 Summary of Diagnostic Data
Functional GroupVibration ModeKeto-Amine (Target)Enol-Amine (Alternative)Keto-Imine (Alternative)
Carbonyl

Stretch
1640–1690 cm⁻¹ (Strong)Absent 1650–1700 cm⁻¹ (Strong)
Amino

Stretch
3300–3480 cm⁻¹ (Doublet)3300–3480 cm⁻¹ (Doublet)Absent
Imino

Stretch
AbsentAbsent~3300–3400 cm⁻¹ (Singlet)
Hydroxyl

Stretch
Absent2500–3200 cm⁻¹ (Broad)Absent
Ring C=N

Stretch
~1580–1620 cm⁻¹~1550–1600 cm⁻¹ (Shifted)~1580–1620 cm⁻¹
Experimental Validation Protocols

To ensure scientific integrity, assignments should not be based on wavenumber alone.[5] Use these self-validating protocols to confirm your structural assignment.

Protocol A: Deuterium Exchange (D

O Shake)
  • Objective: Distinguish NH/OH bands from CH bands.

  • Method:

    • Record the IR spectrum of the sample in dry CDCl

      
      .
      
    • Add one drop of D

      
      O and shake vigorously.
      
    • Record the spectrum again.[6][7]

  • Result: Bands corresponding to N-H and O-H stretching (3200–3500 cm⁻¹) will disappear or shift to lower frequency (~2400–2600 cm⁻¹) due to the H

    
    D mass increase. C-H bands will remain unchanged.
    
Protocol B: Solvent Polarity Shift
  • Objective: Confirm the Carbonyl (C=O) assignment.

  • Method: Compare spectra in KBr (solid state) vs. CHCl

    
     (solution).
    
  • Causality: In the solid state, intermolecular H-bonding (N-H...O=C) weakens the C=O bond, lowering its frequency (Red Shift). In dilute solution, these bonds break.

  • Result: If the band at ~1650 cm⁻¹ shifts upward by 15–30 cm⁻¹ in solution, it is confirmed as the Carbonyl stretch. The NH

    
     bending mode is less sensitive to solvent polarity.
    
Analytical Workflow (Decision Tree)

Use this logic flow to assign the tautomeric form of your pyrimidinone derivative.

Figure 2: Decision tree for tautomer assignment based on key spectral markers.

References
  • Tautomerism of Isocytosine: Detailed analysis of the keto-amine vs.

    • Source:

  • Vibrational Spectra of Cytosine & Isocytosine: Comparative study of IR and Raman spectra for pyrimidinone deriv

    • Source:

  • IR Spectroscopy of Carbonyl Compounds: Comprehensive tables for C=O shifts in conjug

    • Source:

  • Matrix Isolation Studies: High-resolution spectral data distinguishing amino/imino forms in inert m

    • Source:[7]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Characterization of 2-amino-6-cyclopropyl-4-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and robust characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as the promising scaffold 2-amino-6-cyclopropyl-4-pyrimidinone, selecting the optimal analytical strategy is a critical decision that influences everything from initial hit identification to late-stage quality control. This guide provides an in-depth, comparative analysis of mass spectrometry and other key analytical techniques for the structural elucidation and quantification of this important pyrimidinone derivative. Our focus extends beyond mere procedural descriptions to offer field-proven insights into the causality behind experimental choices, ensuring a self-validating system of protocols.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of small molecules due to its exceptional sensitivity and ability to provide detailed structural information through fragmentation analysis.[1] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and isolating compounds of interest.

Predicted Mass Spectrometry Fragmentation Pattern of 2-amino-6-cyclopropyl-4-pyrimidinone

The molecular ion ([M+H]⁺) of 2-amino-6-cyclopropyl-4-pyrimidinone (C₇H₉N₃O, molecular weight: 151.17 g/mol ) is expected at an m/z of 152. The fragmentation cascade is likely initiated at the most labile bonds and proceeds through a series of characteristic losses.

Key Predicted Fragmentation Pathways:

  • Loss of the Cyclopropyl Group: A primary fragmentation event is the cleavage of the bond between the pyrimidine ring and the cyclopropyl group. This can occur via two main pathways:

    • Loss of a neutral cyclopropane (C₃H₆, 42 Da): This would result in a fragment ion at m/z 110.

    • Ring-opening of the cyclopropyl group followed by rearrangement and loss of ethene (C₂H₄, 28 Da): This is a common fragmentation for cyclopropylamines and would lead to a fragment at m/z 124.

  • Fragmentation of the Pyrimidine Ring: While the pyrimidine ring is relatively stable, it can undergo characteristic cleavages. A common fragmentation pattern for aminopyrimidines involves the loss of HCN (27 Da) or NH₂CN (42 Da).[2]

  • Alpha-Cleavage of the Amino Group: Alpha-cleavage is a dominant fragmentation pathway for amines.[4][6] In this case, cleavage of the C-C bond adjacent to the amino group could lead to the formation of specific fragment ions, although this is less likely to be the initial fragmentation step compared to the loss of the larger cyclopropyl substituent.

The following diagram illustrates the predicted fragmentation pathway:

Fragmentation_Pathway M [M+H]⁺ m/z 152 2-amino-6-cyclopropyl-4-pyrimidinone F1 Fragment 1 m/z 124 Loss of C₂H₄ M->F1 - C₂H₄ (28 Da) F2 Fragment 2 m/z 110 Loss of C₃H₆ M->F2 - C₃H₆ (42 Da) F3 Fragment 3 m/z 97 Loss of HCN from m/z 124 F1->F3 - HCN (27 Da) F4 Fragment 4 m/z 83 Loss of HCN from m/z 110 F2->F4 - HCN (27 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway of 2-amino-6-cyclopropyl-4-pyrimidinone.

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted analytical approach is often necessary for comprehensive characterization. The choice of technique depends on the specific analytical question being addressed, from initial structural confirmation to routine purity analysis.

Analytical Technique Principle Strengths Limitations Primary Application
LC-MS/MS Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.High sensitivity and selectivity; provides molecular weight and structural information; ideal for quantification.[1][7]Destructive technique; matrix effects can influence ionization; fragmentation can be complex to interpret.[8]Identification, structural elucidation, and quantification of the target compound in complex mixtures.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Non-destructive; provides unambiguous structural elucidation; highly reproducible.[7][8]Lower sensitivity compared to MS; requires higher sample concentrations; not ideal for targeted quantification in complex matrices.[7][8]Definitive structure confirmation and stereochemical analysis.
HPLC with UV Detection Separation by liquid chromatography with detection based on the absorption of UV-Vis light by the analyte.Robust and widely available; excellent for routine purity analysis and quantification of known compounds.[9]Limited structural information; requires chromophores for detection; lower sensitivity than MS.Routine quality control, purity assessment, and quantification.
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about the functional groups present.Non-destructive; provides a molecular "fingerprint"; useful for identifying functional groups.[2][10]Provides limited information on the overall molecular structure; not suitable for quantification.Rapid identification of functional groups and confirmation of compound identity against a reference standard.

Experimental Protocols: A Practical Guide

To ensure scientific integrity, every protocol described is designed as a self-validating system. The following are detailed, step-by-step methodologies for the analysis of 2-amino-6-cyclopropyl-4-pyrimidinone.

Protocol 1: LC-MS/MS for Identification and Quantification

This protocol is designed for the sensitive detection and reliable quantification of the target analyte in a research setting.

1. Sample Preparation:

  • Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
  • Perform serial dilutions to prepare calibration standards and quality control samples at the desired concentrations.
  • For analysis in biological matrices, a protein precipitation or liquid-liquid extraction step is recommended to minimize matrix effects.[11][12]

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for separating this moderately polar compound.
  • Mobile Phase:
  • A: 0.1% formic acid in water
  • B: 0.1% formic acid in acetonitrile
  • Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 - 0.5 mL/min for a 2.1 mm ID column.
  • Injection Volume: 1-5 µL.
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.
  • MS/MS Parameters:
  • Optimize the precursor ion (m/z 152) and product ions (e.g., m/z 124, 110, 97, 83) using direct infusion of a standard solution.
  • Optimize collision energy for each transition to achieve maximum signal intensity.

3. Data Analysis:

  • Identify the compound based on its retention time and the presence of the precursor and characteristic product ions.
  • Quantify the analyte using a calibration curve constructed from the peak areas of the standards.

The following diagram illustrates the general LC-MS/MS workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dilution Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking LC Liquid Chromatography (Separation) Spiking->LC MS Mass Spectrometry (Ionization & Fragmentation) LC->MS Detector Detector MS->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A generalized workflow for the quantitative analysis of small molecules by LC-MS/MS.

Protocol 2: NMR Spectroscopy for Structural Confirmation

This protocol is essential for the definitive structural elucidation of a newly synthesized batch of 2-amino-6-cyclopropyl-4-pyrimidinone.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

2. NMR Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons. Expect signals for the amino protons, the pyrimidinone ring proton, and the protons of the cyclopropyl group.
  • ¹³C NMR: Shows the number and types of carbon atoms.
  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure.[13]
  • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting different parts of the molecule.

3. Data Analysis:

  • Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations in the 2D spectra.
  • Compare the experimental data with predicted spectra or data from similar known compounds to confirm the structure.

Trustworthiness: Adherence to Regulatory Standards

For drug development professionals, adherence to regulatory guidelines is non-negotiable. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures.[3][4][8][14][15] Any analytical method intended for use in a regulated environment must be validated for parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By rigorously validating analytical methods according to ICH guidelines, researchers can ensure the integrity and reliability of their data, which is essential for regulatory submissions and the overall success of a drug development program.

Conclusion

The analytical characterization of 2-amino-6-cyclopropyl-4-pyrimidinone requires a strategic and informed approach. While mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and structural insight for initial identification and quantification, a comprehensive understanding of the molecule necessitates a multi-technique approach. NMR spectroscopy remains the gold standard for unambiguous structural confirmation, while HPLC-UV and FTIR provide robust and complementary data for routine analysis and quality control. By understanding the strengths and limitations of each technique and adhering to rigorous validation standards, researchers can confidently navigate the analytical maze and generate the high-quality data required to advance their scientific endeavors.

References

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. [Link]

  • Comparison of NMR and MS | Metabolomics. EMBL-EBI. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]

  • 2-Aminopyrimidine | C4H5N3 | CID 7978. PubChem. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. [Link]

  • 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • 2-Amino-4-methylpyrimidine. NIST WebBook. [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. [Link]

  • 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 2-amino-6-cyclopropyl-4-pyrimidinone Tautomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of heterocyclic compounds is paramount. Molecules like 2-amino-6-cyclopropyl-4-pyrimidinone, which are rich in hydrogen bond donors and acceptors, often exist as a dynamic equilibrium of multiple tautomeric forms. These subtle structural isomers can exhibit profoundly different biological activities, solubilities, and pharmacokinetic profiles. Therefore, the unambiguous identification of the predominant tautomer in a given environment is not merely an academic exercise but a critical step in drug design and optimization.

This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to definitively distinguish the tautomers of 2-amino-6-cyclopropyl-4-pyrimidinone. We will move beyond a simple recitation of methods to explain the underlying causality of experimental choices, empowering researchers to design and interpret their own experiments with confidence.

The Tautomeric Landscape of 2-amino-6-cyclopropyl-4-pyrimidinone

Tautomerism involves the migration of a proton, typically accompanied by a switch of a single and double bond.[1] For 2-amino-6-cyclopropyl-4-pyrimidinone, two primary equilibria are at play: the keto-enol and the amino-imino tautomerism. This results in several possible forms, with the keto forms generally being the most stable for 4-pyrimidinone systems.[2][3] The central challenge is to distinguish between the two most probable keto tautomers (Tautomer A and B ) and the less likely enol (C ) and imino (D, E ) forms.

Caption: Potential tautomeric forms of 2-amino-6-cyclopropyl-4-pyrimidinone.

The equilibrium between these forms is sensitive to environmental factors. Solvent polarity and hydrogen-bonding capability can preferentially stabilize one tautomer over another.[4][5] For instance, polar protic solvents may favor the more polar keto forms.

Why NMR is the Gold Standard for Tautomer Analysis

NMR spectroscopy is uniquely suited for studying dynamic equilibria like tautomerism because it is a non-destructive technique that provides a "snapshot" of the species present in solution.[6][7] Provided the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals for each major form can be observed and quantified.[8] This allows for the direct measurement of tautomeric ratios without shifting the equilibrium.

A Multi-Nuclear Approach to Tautomer Assignment

No single NMR experiment tells the whole story. A robust assignment relies on synthesizing data from several 1D and 2D NMR techniques. Below, we compare the utility of the most powerful methods.

¹H NMR: The First Look

Proton NMR is the initial reconnaissance tool. Key diagnostic signals include:

  • N-H Protons: The amino group (-NH₂) of the amino-keto forms (A , B ) will typically appear as a broader singlet integrating to 2 protons, while the pyrimidine N-H will be a sharper singlet (1H). The imino (=NH) proton of form D would also be a 1H singlet but in a different chemical environment. These signals will disappear upon adding a drop of D₂O to the NMR tube due to proton exchange.

  • C5-H Proton: In the keto forms, the proton at the C5 position is on an sp³-hybridized carbon and will appear as a singlet in the olefinic region.

  • O-H Proton: The enol form (C ) would be distinguished by a characteristic vinyl proton at C5 and an exchangeable O-H proton.

¹³C NMR: Probing the Carbon Skeleton

Carbon NMR provides definitive evidence for the keto-enol equilibrium.

  • C4 (Carbonyl/Enol Carbon): This is the most diagnostic signal. A chemical shift (δ) in the range of 160-180 ppm is characteristic of a carbonyl carbon (C=O), confirming a keto tautomer. A signal in the 140-160 ppm range would indicate an enolic carbon (C-OH).

  • C2 and C6: The chemical shifts of the carbons flanking the ring nitrogens will also differ significantly between the tautomers due to changes in electron density and hybridization.

Comparative NMR Data for Tautomer Identification

The following table summarizes the expected chemical shifts for the key nuclei in the two most probable amino-keto tautomers. These values are predictive and serve as a guide for spectral interpretation.

Atom Tautomer A (N1-H, Amino-Keto) Tautomer B (N3-H, Amino-Keto) Rationale for Difference
¹H (N-H) N1 -H: ~10-12 ppmN3 -H: ~11-13 ppmThe proton is on a different nitrogen within the heterocyclic ring system, leading to a distinct electronic environment.
¹H (-NH₂) ~6.5-7.5 ppm~6.5-7.5 ppmThe exocyclic amino group environment is similar in both keto forms.
¹³C (C4) ~165 ppm (C=O)~163 ppm (C=O)Both are keto forms, so shifts are similar. The position of the N-H can induce minor electronic differences.
¹³C (C2) ~155 ppm~158 ppmThe protonation state of the adjacent N1 vs. N3 nitrogen significantly alters the chemical shift of C2.
¹³C (C6) ~160 ppm~152 ppmProximity to the N1-H in Tautomer A deshields C6 compared to Tautomer B.
¹⁵N (N1) ~150 ppm (Pyrrole-type)~250 ppm (Pyridine-type)The most dramatic difference. N1 is protonated (pyrrole-type) in A and unprotonated (pyridine-type) in B .[9]
¹⁵N (N3) ~240 ppm (Pyridine-type)~160 ppm (Pyrrole-type)The inverse of the N1 situation. N3 is unprotonated in A and protonated in B .
2D NMR: The Definitive Connection

While 1D NMR provides clues, 2D NMR experiments like HMBC and NOESY are required for unambiguous proof of structure.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for distinguishing Tautomers A and B . It reveals correlations between protons and carbons that are 2 or 3 bonds apart.

    • To Prove Tautomer A (N1-H): Look for a correlation from the N1-H proton to the C2 and C6 carbons. This three-bond correlation is only possible if the proton resides on N1.

    • To Prove Tautomer B (N3-H): Look for a correlation from the N3-H proton to the C2 and C4 carbons. This proves the proton is on N3.

  • ¹H-¹⁵N HMBC: This powerful, albeit more time-consuming, experiment directly correlates protons to nitrogens. A correlation between the pyrimidine N-H proton and the ¹⁵N signal of N1 or N3 provides direct, irrefutable evidence of the proton's location.[11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in 3D space.[12] It can be used to confirm assignments by observing spatial proximity, for example, between the C5-H and the cyclopropyl protons, or between the -NH₂ protons and the C5-H.

Experimental Workflow and Protocols

A systematic approach is key to successfully resolving tautomeric structures.

workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase prep Sample Preparation (DMSO-d6, CDCl3, etc.) acq_1d Acquire 1D Spectra (¹H, ¹³C, D₂O exchange) prep->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d analyze_1d Initial Hypothesis (Keto vs. Enol from ¹³C, Proton counts from ¹H) acq_1d->analyze_1d acq_n15 Acquire ¹H-¹⁵N HMBC (If ambiguity remains) acq_2d->acq_n15 analyze_hmbc Crucial HMBC Analysis (Correlate N-H to C2/C6 or C2/C4) acq_2d->analyze_hmbc confirm Confirm with ¹⁵N Data (Check N1/N3 shifts) acq_n15->confirm analyze_1d->analyze_hmbc Formulate Hypothesis analyze_hmbc->confirm Cross-validate structure Final Structure Assignment analyze_hmbc->structure confirm->structure

Caption: Logical workflow for NMR-based tautomer identification.

Protocol 1: Standard NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of 2-amino-6-cyclopropyl-4-pyrimidinone in 0.6 mL of a deuterated solvent (DMSO-d₆ is an excellent starting point as it solubilizes many compounds and its N-H protons are often sharp).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Note the chemical shifts and integrals of all signals, especially in the >6 ppm region.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. Identify the signals that decrease in intensity or disappear; these correspond to exchangeable N-H and O-H protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). Pay close attention to the 150-180 ppm region to identify the C=O signal of the keto form.

  • 2D NMR Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a standard HSQC to correlate each proton to its directly attached carbon. This is essential for assigning the C5-H and cyclopropyl signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment. Use a standard hmbcgplpndqf sequence. Optimize the long-range coupling delay (typically set to detect correlations from a J-coupling of 8-10 Hz) to clearly resolve the key N-H to C2/C4/C6 correlations.

  • Data Processing and Interpretation: Process the spectra and use the logic outlined in Section 3 to assign the correlations and determine the predominant tautomeric form.

Conclusion

Distinguishing the tautomers of 2-amino-6-cyclopropyl-4-pyrimidinone is a challenge that demands a rigorous, multi-faceted analytical approach. While 1D ¹H and ¹³C NMR provide the initial, essential clues, they are insufficient for a definitive assignment. The true power of modern NMR lies in 2D correlation spectroscopy. The ¹H-¹³C HMBC experiment is the single most decisive tool , providing unambiguous evidence of proton location through long-range couplings. When further validation is required, ¹⁵N NMR, often accessed via a ¹H-¹⁵N HMBC experiment, offers an orthogonal and highly sensitive confirmation of the nitrogen environment. By following the systematic workflow presented in this guide, researchers can confidently elucidate the correct tautomeric structure, ensuring a solid foundation for further drug development and structure-activity relationship studies.

References

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • Bentham Science Publishers. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]

  • Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). The Use of NMR Spectroscopy to Study Tautomerism. Advances in Heterocyclic Chemistry, 76, 1-73. (Available via ResearchGate). [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A, 117(47), 12668-74. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Request PDF on ResearchGate. [Link]

  • ACS Publications. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. MDPI Encyclopedia. [Link]

  • Li, F., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance Letters. [Link]

  • Kwiecien, N. W., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2355-2363. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Folkendt, M. M., et al. (1985). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry, 89(15), 3347–3352. [Link]

  • Oxford Reference. (n.d.). Amino-imino tautomerism. Oxford University Press. [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. [Link]

  • Zady, M. F., & Wong, J. L. (1977). Determination of the amino and imino tautomer structures of .alpha.-quinolylamines by analysis of proton magnetic resonance spectra. The Journal of Organic Chemistry, 42(16), 2800–2804. [Link]

  • Carr, S. M. (2024). Amino versus Imino bases. Memorial University of Newfoundland. [Link]

  • Reddit. (2022). Tautomerization effect on NMR spectrum. r/OrganicChemistry. [Link]

  • Jadeja, Y., et al. (2021). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Journal of the Indian Chemical Society, 98(10), 100159. [Link]

  • Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-21. [Link]

  • Singh, V., & Fedeles, B. I. (2015). Role of tautomerism in RNA biochemistry. RNA Biology, 12(9), 931-944. [Link]

  • Pozharskii, A. F., et al. (2013). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Reviews, 82(4), 301. [Link]

  • Gade, G. G., & Gade, V. G. (1986). 1H, 13C and 15N NMR observations on the protonation of 1‐ and 3‐deazapurine. Magnetic Resonance in Chemistry, 24(11), 949-952. [Link]

  • Lyčka, A., et al. (1995). 15N, 13C and 1H NMR study of azo coupling products from diazonium salts and enaminones. Magnetic Resonance in Chemistry, 33(8), 646-652. (Available via ResearchGate). [Link]

  • Bingol, K., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry, 94(48), 16641-16648. [Link]

  • Shchepin, R. V., et al. (2020). 13C and 15N NMR Detection of Metabolites via Relayed Hyperpolarization at 1 T and 1.4 T. ChemRxiv. [Link]

  • NMR Study. (2023, January 29). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1 [Video]. YouTube. [Link]

  • Farr-Jones, S., et al. (1995). Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR. Journal of the American Chemical Society, 117(47), 11666-11669. [Link]

  • ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine. [Link]

  • Hall, V. M., et al. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C, Structural Chemistry, 72(Pt 6), 460-4. [Link]

  • Stasyuk, A. J., et al. (2018). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 23(11), 2993. [Link]

  • Reutenauer, L. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). The amino and imino tautomers of 6-methoxyamino-purines (data from refs.[13][14][15]). [Link]

Sources

Melting Point Range Standard for 2-Amino-6-cyclopropyl-4-pyrimidinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Range Standard for 2-Amino-6-cyclopropyl-4-pyrimidinone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

2-Amino-6-cyclopropyl-4-pyrimidinone (also known as 2-amino-6-cyclopropyl-4-hydroxypyrimidine ) is a critical heterocyclic building block, primarily utilized in the synthesis of antiviral agents and 5-HT antagonists. Establishing a rigorous melting point (MP) standard for this compound is challenging due to its high melting range and tendency to decompose upon melting.

This guide provides a technical comparison of melting point standards, differentiating between the Carbon-linked target (2-amino-6-cyclopropyl...) and the Nitrogen-linked Abacavir intermediate (2-amino-6-cyclopropylamino...), while establishing a reference range based on homologous series data.

Critical Distinction: Structure & Identity

Before establishing the standard, the researcher must verify the specific isomer, as nomenclature often leads to confusion in the supply chain.

FeatureTarget Compound Common Confusion (Abacavir Intermediate)
Chemical Name 2-Amino-6-cyclopropyl-4-pyrimidinone 2-Amino-6-(cyclopropylamino)-9H-purine (or pyrimidine precursor)
Linkage Cyclopropyl group attached to Carbon-6 Cyclopropyl group attached via Amino Nitrogen
Structure Pyrimidine ring with C-C bond to cyclopropylPyrimidine/Purine ring with C-N bond to cyclopropyl
Primary Use 5-HT Antagonists, General Building BlockAbacavir (Ziagen) Synthesis
The Melting Point Standard

Unlike simple organic solids with sharp melting points, 2-amino-6-cyclopropyl-4-pyrimidinone exhibits a high melting range accompanied by decomposition. Based on homologous series data and patent literature (US 5,863,924), the Target Reference Range is established below.

Comparative Homolog Data (Reference Standards)

The following data serves as the validation set. The cyclopropyl analog falls within the high-melting trend of 6-substituted 2-amino-4-hydroxypyrimidines.

Substituent (R) at Position 6Melting Point Range (°C)BehaviorSource
Cyclopropyl (Target)230 – 260 °C (Estimated)Decomposition Inferred from homologs
Isopropyl 238 – 241 °CSharp / StableUS 5,863,924
Cyclobutyl 253 – 254 °CSharpUS 5,863,924
Cyclopentyl 237 – 241 °CDecompositionUS 5,863,924
tert-Butyl 285 – 288 °CDecompositionUS 5,863,924

Scientific Insight: The high melting point is driven by strong intermolecular hydrogen bonding between the 2-amino group and the 4-oxo/hydroxy moiety (lactam-lactim tautomerism). The cyclopropyl group, being small and rigid, facilitates efficient crystal packing, maintaining a high MP similar to the cyclobutyl analog.

Comparative Methodology: Capillary vs. DSC

For high-melting, decomposing compounds, the choice of analytical method critically alters the observed value.

Method A: Capillary Melting Point (Visual)
  • Principle: Visual observation of phase transition in a glass capillary.

  • Pros: Rapid, inexpensive, standard for quick purity checks.

  • Cons: Subjective. "Decomposition" (browning/gas evolution) often obscures the liquidus point.

  • Verdict: Suitable for Identity Confirmation but poor for Thermodynamic Purity .

Method B: Differential Scanning Calorimetry (DSC)
  • Principle: Measures heat flow difference between sample and reference.

  • Pros: Separates the endothermic melt from the exothermic decomposition. Provides onset temperature (

    
    ) which is the true thermodynamic standard.
    
  • Cons: Requires expensive instrumentation.

  • Verdict: The Gold Standard for this compound.

Recommended Protocol: DSC Determination
  • Sample Prep: Weigh 2–5 mg of dried sample into a crimped aluminum pan (pinhole lid to allow gas escape).

  • Equilibration: Hold at 30°C for 1 minute.

  • Ramp: Heat from 30°C to 300°C at 10°C/min .

  • Analysis: Record

    
     (extrapolated onset of the endotherm) rather than 
    
    
    
    .
  • Criteria: The endotherm should be sharp (

    
    C width) followed immediately by an erratic exotherm (decomposition).
    
Synthesis & Impurity Profile

Understanding the synthesis pathway reveals the likely impurities that depress the melting point.

Synthesis Pathway (Guanidine Route)

The standard synthesis involves the condensation of Guanidine Carbonate with Ethyl 3-cyclopropyl-3-oxopropionate (a


-keto ester).

SynthesisPathway Start1 Ethyl 3-cyclopropyl- 3-oxopropionate Inter Condensation (Reflux in EtOH) Start1->Inter Start2 Guanidine Carbonate Start2->Inter Crude Crude Intermediate (Salt/Precipitate) Inter->Crude Impurity Impurity: Unreacted Guanidine / Oligomers Inter->Impurity Side Rxn Acid Acidification (pH 5 w/ AcOH) Crude->Acid Product 2-Amino-6-cyclopropyl- 4-pyrimidinone Acid->Product Precipitation

Figure 1: Synthesis pathway highlighting the critical acidification step for isolation.

Impurity Impact on MP
ImpuritySourceEffect on MPRemoval Strategy
Guanidine Salts Excess ReagentLowers MP, broadens rangeWash with water (Product is insoluble in water at pH 5-6)

-Keto Ester
Unreacted Starting MaterialSignificant depression (liquid/low MP)Recrystallization from Ethanol/Acetic Acid
Water/Solvent Incomplete Drying"Sweating" before meltVacuum drying at 50°C for 24h
Quality Control Workflow

To ensure the material meets the standard for pharmaceutical use, follow this self-validating workflow.

QC_Workflow Sample Isolated Sample Dry Vacuum Dry (50°C, <10 mbar) Sample->Dry Visual Visual MP (Capillary) Target: >230°C Dry->Visual Decision1 Range > 5°C? Visual->Decision1 Recryst Recrystallize (EtOH/AcOH) Decision1->Recryst Yes (Impure) DSC DSC Analysis (Thermodynamic Purity) Decision1->DSC No (Sharp) Recryst->Dry Final Release Material DSC->Final

Figure 2: QC Decision Tree for High-Melting Pyrimidinones.

References
  • Berger, J., et al. (1999). Aryl Pyrimidine Derivatives and Methods of Use.[1][2] United States Patent US 5,863,924. Syntex (USA) Inc. Primary source for homologous series melting points and synthesis methodology.

  • Mariella, R. P., et al. (1960). Preparation of Various Substituted Pyrimidines.[1][2][3][4] Journal of Organic Chemistry, 25(4), 647–648. Foundational text on the condensation of guanidine with beta-keto esters.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Abacavir (Related Structure). Context for the N-linked vs. C-linked structural distinction.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Hydroxybenzaldehyde (Homolog Reference). General reference for handling phenolic/hydroxy-aromatic compounds.

Sources

Biological Activity Comparison: Cyclopropyl vs. Methyl Pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of cyclopropyl versus methyl substituents on pyrimidinone scaffolds, a critical decision point in medicinal chemistry for optimizing potency, metabolic stability, and kinase selectivity.

Executive Summary

In the optimization of pyrimidinone-based therapeutics (e.g., p38 MAPK inhibitors, HIV NNRTIs), the substitution of a methyl group with a cyclopropyl group is a strategic "bioisosteric switch." While methyl groups minimize steric clash, they are often metabolic "soft spots" susceptible to rapid CYP450 oxidation. Conversely, the cyclopropyl moiety offers a unique combination of metabolic resistance (due to high C–H bond dissociation energy) and hydrophobic space-filling properties that can enhance potency by displacing water in lipophilic pockets.

Medicinal Chemistry Rationale

The "Methyl Effect" vs. Cyclopropyl Rigidification
  • Methyl (-CH₃):

    • Pros: Minimal steric perturbation; rotational freedom.

    • Cons: Highly susceptible to CYP-mediated

      
      -oxidation (forming -CH₂OH 
      
      
      
      -COOH), leading to rapid clearance.
  • Cyclopropyl (-C₃H₅):

    • Pros: Metabolic blocker (stronger C-H bonds: ~106 kcal/mol vs. ~98 kcal/mol for alkyl);

      
      -hole interactions; rigid hydrophobic bulk that can induce favorable "induced fit" conformational changes (e.g., Glycine flip in p38
      
      
      
      ).
    • Cons: Increased lipophilicity (cLogP) if not balanced with polar groups; potential for CYP-mediated ring opening (though less common than methyl oxidation).

Comparative Profile
FeatureMethyl PyrimidinoneCyclopropyl PyrimidinoneBiological Consequence
Metabolic Stability Low (High Clearance)High (Metabolic Blocker)Cyclopropyl extends

by blocking oxidation sites.
Hydrophobic Filling LowModerateCyclopropyl fills "specificity pockets" (e.g., p38 gatekeeper) better than methyl.
Rotational Entropy High (Free rotation)Low (Rigid)Cyclopropyl reduces entropic penalty upon binding.
Electronic Effect Inductive (+I)Inductive + ConjugationCyclopropyl can donate electron density into

-systems (Walsh orbitals).

Case Studies & Biological Data

Case Study A: p38 MAP Kinase Inhibitors

In the development of p38 inhibitors (e.g., analogs of AZD6703 ), the pyrimidinone core serves as a hinge binder.

  • Methyl Analog: Shows moderate potency but rapid clearance due to oxidation of the methyl group on the amide tail.

  • Cyclopropyl Analog:

    • Potency: 5-10x improvement in

      
      . The cyclopropyl group induces a "Glycine Flip" (Gly110) in the ATP binding pocket, accessing a hydrophobic sub-pocket not fully exploited by the methyl group.
      
    • Selectivity: The steric demand of the cyclopropyl group improves selectivity against kinases with larger gatekeeper residues.

Data Comparison (Representative):

CompoundSubstituent (R)p38

IC50 (nM)
HLM

(

L/min/mg)
Cmpd-M Methyl108> 100 (High)
Cmpd-CP Cyclopropyl16 12 (Low)
Case Study B: HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

For pyrimidinedione-based NNRTIs (e.g., IQP-0410 analogs), the N-1 substituent is critical for fitting into the hydrophobic non-nucleoside binding pocket (NNBP).

  • Observation: Replacing N-methyl with N-cyclopropyl significantly improves antiviral activity (

    
    ) and the resistance profile. The cyclopropyl group provides a rigid hydrophobic anchor that stabilizes the inhibitor-RT complex, whereas the methyl group is too small to effectively lock the enzyme in the inactive conformation.
    

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the decision tree and mechanistic outcome of choosing Cyclopropyl over Methyl.

SAR_Logic Start Pyrimidinone Lead Optimization Methyl Methyl Substituent (-CH3) Start->Methyl Minimize Sterics Cyclopropyl Cyclopropyl Substituent (-C3H5) Start->Cyclopropyl Optimize PK/Potency Oxidation CYP450 Oxidation (Metabolic Soft Spot) Methyl->Oxidation Susceptible Binding_M Loose Fit (Water accessible) Methyl->Binding_M Small Volume Block Metabolic Block (Strong C-H Bonds) Cyclopropyl->Block Steric/Electronic Shield Binding_CP Hydrophobic Fill (Displaces Water) Cyclopropyl->Binding_CP Shape Complementarity Entropy Reduced Entropic Penalty Cyclopropyl->Entropy Rigidification Clearance Rapid Clearance (Short t1/2) Oxidation->Clearance Potency Biological Potency Binding_M->Potency Moderate Affinity Stability Enhanced Stability (Long t1/2) Block->Stability Binding_CP->Potency High Affinity

Caption: Comparative SAR pathway showing how cyclopropyl substitution drives metabolic stability and potency via hydrophobic filling, contrasting with the metabolic liability of the methyl group.[1][2]

Experimental Protocols

To validate the superiority of the cyclopropyl analog, the following self-validating protocols are recommended.

Synthesis: Installation of Cyclopropyl vs. Methyl
  • Methylation: Standard

    
     using MeI/K₂CO₃ (Risk: N- vs O-alkylation ambiguity).
    
  • Cyclopropylation: Direct alkylation is difficult. Use Chan-Lam Coupling for N-arylation or Amide Coupling for side chains.

    • Protocol (Amide Coupling):

      • Dissolve Carboxylic Acid intermediate (1.0 eq) in DMF.

      • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

      • Add Cyclopropylamine (1.2 eq) or Methylamine (2.0 M in THF).

      • Stir at RT for 2 h. Monitor by LCMS.

      • Validation: Cyclopropyl product will show a characteristic multiplet at

        
         0.5–0.9 ppm in 
        
        
        
        H NMR.
In Vitro Microsomal Stability Assay

This assay quantifies the metabolic blocking effect.

  • Preparation: Prepare 1

    
    M test compound (Methyl vs. Cyclopropyl analog) in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH regenerating system (final 1 mM).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
    • Success Criterion: Cyclopropyl analog should exhibit

      
       that of the Methyl analog.
      
Kinase Potency Assay (FRET-based)

To measure the impact on binding affinity (e.g., p38 MAPK).

  • Reagents: Recombinant p38

    
    , FRET peptide substrate, ATP (
    
    
    
    concentration).
  • Dosing: Serial dilute compounds (10

    
    M to 0.1 nM) in DMSO.
    
  • Reaction: Mix enzyme, compound, and substrate. Incubate 1h at RT.

  • Detection: Measure fluorescence ratio (Ex/Em).

  • Validation: Z' factor must be > 0.5. Reference compound (e.g., SB203580) must be within 3-fold of historical

    
    .
    

Workflow Visualization

Workflow cluster_assays Parallel Screening Synth Synthesis (Parallel: Me vs cPr) QC QC: 1H NMR & LCMS (Verify Structure) Synth->QC Enzyme Enzymatic Assay (IC50 Determination) QC->Enzyme Meta Microsomal Stability (t1/2 Determination) QC->Meta Decision Lead Selection Criteria Enzyme->Decision Potency < 100 nM Meta->Decision Cl_int < 20 uL/min/mg

Caption: Experimental workflow for validating the bioisosteric replacement of methyl with cyclopropyl.

References

  • Vertex AI Search. (2025). Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. National Institutes of Health. 3

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups: Blocking oxidation and improving stability. Hypha Discovery Blogs. 2

  • ResearchGate. (2014). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor.[4] ResearchGate. 4[1][5][6][7][8][9][10][11]

  • National Institutes of Health. (2008). Comparative Evaluation of the Inhibitory Activities of a Series of Pyrimidinedione Congeners That Inhibit Human Immunodeficiency Virus Types 1 and 2. PubMed Central. 10

  • BenchChem. (2025).[12] Navigating the Metabolic Maze: A Comparative Guide to the Stability of Cyclopropylmethyl-Containing Drugs. BenchChem. 12

Sources

Precision in Microanalysis: Elemental Analysis Standards for C7H9N3O Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for C7H9N3O Pyrimidine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Challenge of the Pyrimidine Matrix

In pharmaceutical research, C7H9N3O pyrimidine compounds (such as 1-Allylcytosine and its isomers) represent a critical class of drug intermediates. However, they pose a notorious challenge for Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis. With a theoretical nitrogen content of ~27.8% and a refractory heterocyclic ring structure, these compounds often yield low nitrogen values due to incomplete combustion (carbonization) or trap nitrogen in stable char.

This guide objectively compares the three primary calibration standards—Acetanilide , Sulfanilamide , and Nicotinamide —to determine which Certified Reference Material (CRM) ensures the highest accuracy for C7H9N3O matrices.

Comparative Analysis of Standards

Selecting the correct standard is not merely about instrument calibration; it is about matrix matching . The standard must mimic the combustion behavior and elemental ratios of the analyte to minimize thermodynamic bias.

The Candidates
FeatureAcetanilide (Standard A)Sulfanilamide (Standard B)[1]Nicotinamide (Standard C)
Formula C8H9NOC6H8N2O2SC6H6N2O
Nitrogen % 10.36% 16.27% 22.94%
Structure Aromatic Amide (Open)Sulfonamide (S-containing)Heterocyclic Pyridine
Combustibility High (Easy to burn)ModerateRefractory (Hard to burn)
Suitability for C7H9N3O Low . %N gap is too large (>17%).Medium . Good for S-check, but %N is low.High . Best structural & elemental match.
Detailed Assessment[2][3]
1. Acetanilide (The Industry Workhorse)
  • Pros: Extremely stable, non-hygroscopic, and inexpensive. It is the default standard for most CHN analyzers.

  • Cons: With only ~10% Nitrogen, it requires significant extrapolation to calibrate a ~28% Nitrogen sample. This introduces linearity errors if the detector response is not perfectly linear across the dynamic range.

  • Verdict: Not Recommended for high-N pyrimidines unless used in a multi-point calibration curve.

2. Sulfanilamide (The Multi-Element Option)
  • Pros: Contains Sulfur, allowing for simultaneous CHNS calibration.

  • Cons: The presence of Sulfur can sometimes interfere with Nitrogen determination if the reduction tube (copper) is exhausted, leading to SO2 breakthrough. Its Nitrogen content (16%) is still significantly lower than the target C7H9N3O (28%).

  • Verdict: Acceptable only if Sulfur analysis is also required.

3. Nicotinamide (The Structural Analog)
  • Pros: As a pyridine derivative, it shares the heterocyclic nitrogen structure of the pyrimidine analyte. Its Nitrogen content (~23%) closely brackets the target (~28%), minimizing extrapolation error. It also mimics the "refractory" combustion behavior, ensuring the instrument conditions are vigorous enough for the sample.

  • Cons: Slightly more hygroscopic than Acetanilide; requires proper storage (desiccator).

  • Verdict: The Superior Choice for C7H9N3O validation.

Scientific Rationale: The "Matrix Effect" in Combustion

The primary failure mode in analyzing C7H9N3O compounds is incomplete combustion . Pyrimidine rings are thermodynamically stable. If the flash combustion is not adiabatic enough, the ring may char rather than gasify, trapping Nitrogen in the ash.

  • Why Nicotinamide works: If your instrument successfully combusts Nicotinamide (recovering 22.9% N), it proves the furnace temperature and oxygen dose are sufficient to break the heterocyclic ring.

  • Why Acetanilide fails: Acetanilide burns easily. A system might pass an Acetanilide check but fail to fully combust a Pyrimidine, leading to low N results (e.g., finding 26.5% N instead of 27.8%).

Decision Logic for Standard Selection

StandardSelection Start Select Standard for C7H9N3O Analysis CheckN Is Analyte N% > 20%? Start->CheckN CheckStruct Is Structure Refractory? (Heterocyclic) CheckN->CheckStruct Yes (>20%) Acetanilide Acetanilide (Not Recommended) CheckN->Acetanilide No (<15%) Sulfanilamide Sulfanilamide (Use if S present) CheckStruct->Sulfanilamide No (Simple Amine) Nicotinamide Nicotinamide (Recommended) CheckStruct->Nicotinamide Yes (Ring N)

Figure 1: Decision tree for selecting the appropriate elemental analysis standard based on nitrogen content and structural complexity.

Experimental Protocol: Validated Workflow

To achieve the industry standard tolerance of ±0.4% , follow this optimized protocol for C7H9N3O pyrimidines (e.g., 1-Allylcytosine).

A. Instrument Parameters (Flash Combustion)
  • Furnace Temperature: 980°C (Left) / 1050°C (Right/Combustion). Note: Higher temp ensures ring breakage.

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: Boosted . Set O2 injection to 12-15 mL (vs. standard 5-8 mL) to ensure oxygen excess during the flash.

  • Cycle Run Time: Extended (300s) to allow full peak integration of the N2 tail.

B. Sample Preparation[4][5][6][7]
  • Drying: Dry the C7H9N3O sample in a vacuum oven at 60°C for 4 hours to remove occluded solvents (water/methanol).

  • Weighing: Accurately weigh 1.500 – 2.000 mg (±0.001 mg) into a tin capsule.

    • Tip: For refractory compounds, add 5-10 mg of Vanadium Pentoxide (V2O5) powder to the capsule. This acts as an oxidative catalyst and flux.

  • Folding: Fold the tin capsule tightly to exclude atmospheric nitrogen, ensuring a small, spherical geometry for optimal flash combustion.

C. Calibration Strategy (K-Factor)

Do not rely on a single point. Use Nicotinamide to determine the K-Factor (Response Factor).



Verify the calibration by running Sulfanilamide as an "Unknown". If the N% is within ±0.15% of theoretical, the system is valid for the C7H9N3O analyte.

Combustion & Detection Workflow

CombustionWorkflow Sample Sample + V2O5 (Tin Capsule) Flash Flash Combustion 1050°C + O2 Injection Sample->Flash Drop Reduction Reduction Reactor (Cu @ 650°C) Flash->Reduction Gases (NOx, CO2) Trap Water/CO2 Traps Reduction->Trap N2, CO2, H2O Separation GC Separation (N2, CO2, H2O) Trap->Separation TCD TCD Detection Separation->TCD Quantification

Figure 2: Workflow for Flash Combustion Analysis highlighting the critical high-temperature oxidation step.

Data & Specifications

Theoretical Values for C7H9N3O
  • Molecular Weight: 151.17 g/mol

  • Formula: C7 H9 N3 O

ElementTheoretical %Acceptable Range (±0.4%)
Carbon 55.62% 55.22 – 56.02%
Hydrogen 6.00% 5.60 – 6.40%
Nitrogen 27.80% 27.40 – 28.20%
Performance Validation Data (Simulated)

Comparison of results when calibrating with Acetanilide vs. Nicotinamide.

Calibration StandardAnalyteMeasured N%DeviationPass/Fail
Acetanilide (10.36% N)C7H9N3O27.25%-0.55%FAIL
Nicotinamide (22.94% N)C7H9N3O27.78%-0.02%PASS

Note: The negative bias with Acetanilide is typical due to non-linearity errors when extrapolating far beyond the standard's concentration.

References

  • Microanalysis of Nitrogen in Pyrimidines . Industrial & Engineering Chemistry Analytical Edition, 1936. Link

  • Elemental Analysis Standards & CRMs . Elemental Microanalysis Ltd, 2023. Link

  • Nicotinamide as a Standard . SciSpace: 5-Trifluoromethoxy-substituted Nicotinic Acid, 2024.[2] Link

  • Combustion Analysis of Heterocycles . Royal Society of Chemistry (RSC), 2020. Link

  • 1-Allylcytosine Properties . ResearchGate: Dielectric functions of cytosine and 1-allylcytosine, 2008. Link

Sources

Safety Operating Guide

Mastering the Safe Handling of 2-amino-6-cyclopropyl-1H-pyrimidin-4-one: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug discovery, our work with novel chemical entities demands a profound respect for both the potential therapeutic benefits and the inherent risks. The compound 2-amino-6-cyclopropyl-1H-pyrimidin-4-one, a member of the biologically active pyrimidine class, is one such molecule that requires meticulous handling.[1][2][3][4] This guide provides a comprehensive operational and safety framework for its use in a laboratory setting, grounded in the principles of risk mitigation and scientific best practice.

Hazard Assessment: A Precautionary Approach

Several analogous compounds exhibit properties ranging from skin and eye irritation to acute toxicity if swallowed, inhaled, or in contact with skin.[5][6] For instance, 2-Amino-4-methylpyridine is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage. Other pyrimidine derivatives are known skin and eye irritants.[5][6] Given the diverse and potent biological activity of pyrimidines, unintended physiological effects from exposure cannot be ruled out.[1][2][3][4]

Therefore, 2-amino-6-cyclopropyl-1H-pyrimidin-4-one should be handled as a substance of unknown toxicity with the potential to be a skin and eye irritant, and harmful if ingested or inhaled. The following operational and disposal plans are based on this precautionary principle.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a detailed workflow for handling 2-amino-6-cyclopropyl-1H-pyrimidin-4-one, from receipt to use in experiments. Adherence to these procedures is critical for minimizing exposure risk.

Receiving and Storage
  • Initial Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow your institution's hazardous material incident protocol.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number (954388-42-2), and appropriate hazard warnings (e.g., "Irritant," "Handle with Caution").[7][8]

  • Storage: Store the compound in a tightly sealed, designated container in a cool, dry, and well-ventilated area.[9][10] Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[5][6][10]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound in its solid, powdered form.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact with the compound.[10][11] Double-gloving provides an extra layer of protection against tears and contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne particles and accidental splashes.[9][10]
Body Protection A lab coat (fully buttoned) with long sleevesPrevents contamination of personal clothing and skin.[11]
Respiratory Protection A NIOSH-approved N95 respirator or higherEssential for handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[9]
Weighing and Aliquoting

Due to the risk of aerosolization, weighing of the powdered compound should be performed in a controlled environment.

Caption: Workflow for weighing 2-amino-6-cyclopropyl-1H-pyrimidin-4-one.

Dissolution and Use in Experiments
  • When preparing solutions, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.

  • If sonication is required to dissolve the compound, ensure the vial is securely capped.

  • All subsequent experimental steps involving the compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Contingency Plan: Managing Spills and Exposures

Accidents can happen, and a clear, rehearsed contingency plan is the best defense against harm.

Spill Management

The procedure for managing a spill will depend on its size and location.

Spill_Response cluster_small_spill Small Spill (Manageable by Lab Personnel) cluster_large_spill Large Spill (Requires EHS) Spill Spill Occurs Alert Alert Colleagues and Secure the Area Spill->Alert Assess Assess Spill Size (Small vs. Large) Alert->Assess Small_PPE Don Additional PPE (e.g., double gloves) Assess->Small_PPE Small Evacuate Evacuate the Immediate Area Assess->Evacuate Large Absorb Cover with Inert Absorbent Material Small_PPE->Absorb Collect Carefully Scoop into a Labeled Waste Container Absorb->Collect Decontaminate_Small Clean the Area with Soap and Water, then 70% Ethanol Collect->Decontaminate_Small Dispose Dispose of Waste via Hazardous Waste Program Decontaminate_Small->Dispose Contact_EHS Contact Institutional Environmental Health & Safety (EHS) Evacuate->Contact_EHS Report Complete Incident Report Contact_EHS->Report Dispose->Report

Caption: Decision tree for responding to a chemical spill.

  • For small powder spills:

    • Alert others in the vicinity.

    • Wearing your PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent further aerosolization.[12]

    • Carefully scoop the material into a designated hazardous waste container.[12][13]

    • Decontaminate the area with soap and water, followed by a 70% ethanol wipe-down.[14]

  • For large spills:

    • Evacuate the immediate area and alert your supervisor.

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance.

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][14] Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.[9] Hold the eyelids open to ensure thorough rinsing.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[9][13]

In all cases of accidental exposure, seek immediate medical attention and provide the medical personnel with the name of the compound and any available safety information. Report the incident to your supervisor and EHS department.

Disposal Plan: Responsible Waste Management

All waste containing 2-amino-6-cyclopropyl-1H-pyrimidin-4-one, whether in solid or solution form, must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., weigh boats, pipette tips, gloves) and excess solid compound should be collected in a clearly labeled, sealed hazardous waste container.[11]

  • Liquid Waste: Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers. Do not mix with incompatible waste streams.[11]

  • Disposal: All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program.[11] Do not pour any waste containing this compound down the drain.[13][15]

By adhering to these rigorous safety and handling protocols, we can confidently advance our research while upholding our commitment to a safe and healthy laboratory environment.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • Public Health England. (2015, October 15). Incident management: pyridine. GOV.UK. Retrieved from [Link]

  • Anonymous. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Spills and Emergencies | Radiation Safety. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Retrieved from [Link]

  • Kim, S., et al. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Procedures for Safe Handling, Decontamination, and Spill Cleanup of Infectious or Potentially Infectious Materials. Retrieved from [Link]

  • Chem-space.com. (2025, October 15). (2-Amino-6-cyclopropyl-pyrimidin-4-yl)-methanol - Links. Retrieved from [Link]

  • EPA. (2025, October 15). (2-Amino-6-cyclopropyl-pyrimidin-4-yl)-methanol - Exposure. Retrieved from [Link]

  • Ontario.ca. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

  • Gite, S. Y., et al. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Du, T., et al. (2025, September 24). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. PubMed. Retrieved from [Link]

  • Chaudhari, N. D., & Shashidhar, B. V. (2024, February 1). NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved from [Link]

  • JACS Directory. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.